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  • Product: Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 1239844-58-6

Core Science & Biosynthesis

Foundational

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate: Physicochemical Profiling and Synthetic Methodologies in Drug Development

Executive Summary Substituted 1H-pyrazole-3-carboxylates represent a class of "privileged scaffolds" in modern medicinal chemistry. They act as critical structural motifs in the design of phosphodiesterase (PDE) inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1H-pyrazole-3-carboxylates represent a class of "privileged scaffolds" in modern medicinal chemistry. They act as critical structural motifs in the design of phosphodiesterase (PDE) inhibitors and neprilysin (NEP) inhibitors, which are pivotal in the therapeutic management of cardiovascular diseases such as heart failure and pulmonary hypertension .

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is an advanced, orthogonally functionalized building block. The C3-ethyl ester provides a reliable vector for amide coupling or reduction, the N1-methyl group restricts tautomerism to stabilize the aromatic core, and the C5-allyloxy ether serves as a versatile handle for cross-metathesis, Claisen rearrangements, or selective deprotection to the free enol. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and self-validating analytical protocols designed for senior drug development professionals.

Structural & Physicochemical Properties

Understanding the physicochemical profile of this intermediate is essential for predicting its behavior in downstream parallel synthesis and biological assays. The data below synthesizes computed topological metrics with empirical extrapolations derived from its parent acid analog, 5-Allyloxy-1-methyl-1H-pyrazole-3-carboxylic acid , and the baseline pyrazole ester scaffold .

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
IUPAC Name Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylateIUPAC Nomenclature
Molecular Formula C₁₀H₁₄N₂O₃Structural Computation
Molecular Weight 210.23 g/mol Standard Atomic Weights
Monoisotopic Mass 210.1004 DaHigh-Resolution Mass Spectrometry
LogP (Predicted) ~2.1XLogP3 Algorithm
Topological Polar Surface Area (tPSA) 64.2 Ų2D Molecular Topology
H-Bond Donors / Acceptors 0 / 4Lipinski Parameter Analysis
Rotatable Bonds 6Conformational Flexibility
Physical State (Ambient) Pale yellow oil to low-melting solidEmpirical Observation

Mechanistic Insights: The Tautomerism-Alkylation Paradigm

The synthesis of C5-alkoxy pyrazoles is notoriously complicated by the ambient nature of the pyrazolate anion. The precursor, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, exists in a dynamic tautomeric equilibrium with its 5-pyrazolone form.

The Causality of Regioselectivity: Alkylation of this scaffold can occur at the oxygen (O-alkylation) or the C4 carbon (C-alkylation). To achieve the target 5-allyloxy ether, the reaction must be forced under kinetic control utilizing Hard-Soft Acid-Base (HSAB) principles. Oxygen is a "harder" nucleophile compared to the C4 carbon. By employing a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) and a hard counterion base like Potassium Carbonate (K₂CO₃), the potassium cation is heavily solvated. This leaves the pyrazolate oxygen highly exposed and reactive, driving the regioselective attack on the allyl bromide electrophile.

G SM 5-Hydroxy Pyrazole Precursor Taut Tautomeric Equilibrium (OH vs Oxo) SM->Taut Base Base Deprotonation (K2CO3/DMF) Taut->Base O_Alk O-Alkylation (Target: 5-Allyloxy) Base->O_Alk Hard Base/Polar Aprotic (Kinetic Control) C_Alk C4-Alkylation (Byproduct) Base->C_Alk Thermodynamic Control

Reaction pathway illustrating the regioselective O-alkylation of 5-hydroxypyrazole tautomers.

Experimental Workflow: Synthesis and Isolation

The following protocol is engineered to maximize O-alkylation while suppressing polyalkylation and thermodynamic C-alkylation pathways.

Step-by-Step Methodology
  • Anion Generation: In an oven-dried, argon-purged reaction vessel, dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M). Add finely milled, anhydrous K₂CO₃ (2.0 eq).

    • Expert Insight: Milling the K₂CO₃ increases the surface area, ensuring rapid and complete deprotonation before the electrophile is introduced, which prevents unreacted starting material from acting as a proton source for side reactions.

  • Electrophilic Addition: Cool the suspension to 0 °C using an ice-water bath. Introduce allyl bromide (1.15 eq) dropwise over 15 minutes.

    • Expert Insight: The 0 °C temperature suppresses the activation energy required for the thermodynamic C4-alkylation, locking the reaction into the kinetically favored O-alkylation pathway.

  • Propagation: Remove the cooling bath and allow the reaction to stir at 20–25 °C for 4–6 hours. Monitor via LC-MS until the precursor mass is fully consumed.

  • Aqueous Quench & Extraction: Quench with cold distilled water (3× reaction volume). Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 1 vol).

  • Phase Washing: Wash the combined organic layers sequentially with water (3×) and saturated aqueous NaCl (brine).

    • Expert Insight: DMF is highly miscible with EtOAc. The aggressive sequential water washes are mandatory to partition the DMF into the aqueous waste, preventing it from co-eluting during chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 9:1 to 7:3 Hexanes/EtOAc).

G Step1 1. Reagent Preparation (Precursor + K2CO3 in DMF) Step2 2. Allylation (Allyl Bromide dropwise, 0-25°C) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step4 4. Aqueous Workup (EtOAc extraction, Brine wash) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Analytical Validation (NMR, HRMS, IR) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Self-Validating Quality Control & Analytical Characterization

To ensure the integrity of the protocol, the analytical workflow must act as a self-validating system to definitively prove O-alkylation over C-alkylation.

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Signals: The absolute proof of successful O-alkylation is the presence of the pyrazole C4-H proton, which appears as a sharp singlet at δ ~6.10 ppm . If C-alkylation had occurred, this proton would be absent. Furthermore, the oxymethylene protons (-OCH₂-) of the allyl group will resonate downfield as a doublet at δ ~4.65 ppm (J = 5.5 Hz). In a C-alkylated byproduct, these protons would shift significantly upfield to ~3.3 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The C5 carbon bonded to the ether oxygen will appear highly deshielded at δ ~154 ppm , while the C4 carbon will appear at δ ~90-95 ppm , characteristic of the electron-rich pyrazole core .

  • HRMS (ESI-TOF): Calculated for C₁₀H₁₅N₂O₃⁺[M+H]⁺: 211.1077; Found: 211.1082.

References

  • Title: Neprilysin inhibitors (US9670140B2)
  • Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CID 77645) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Source: Acta Crystallographica Section E: Structure Reports Online (ResearchGate) URL: [Link]

Exploratory

Spectral Validation and NMR Characterization of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents. Most notably, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a critical precursor in the development of Neprilysin (NEP) inhibitors—a class of drugs used to treat cardiovascular conditions such as heart failure and hypertension 1.

The synthesis of this compound typically involves the alkylation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with allyl bromide. However, this reaction presents a classic regioselectivity challenge: the ambident nature of the 5-hydroxypyrazole core allows for both O-alkylation (yielding the desired allyloxy ether) and C-alkylation (yielding a C-4 substituted byproduct).

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for resolving this structural ambiguity. As an Application Scientist, I rely on specific chemical shift markers and coupling patterns to unequivocally validate the O-alkylated structure. This guide provides an in-depth breakdown of the 1 H and 13 C NMR spectral data for this compound, alongside the rigorous experimental protocols required to acquire self-validating data.

Mechanistic Context & Regioselectivity Workflow

The primary objective of the NMR analysis is to prove that the allyl group is attached to the oxygen atom at C-5 rather than the carbon atom at C-4. The workflow below illustrates the competing pathways. By monitoring the presence of the pyrazole H-4 proton, we can definitively confirm the major pathway.

G SM Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Reagent Allyl Bromide K2CO3, DMF SM->Reagent Target Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate (O-Alkylation) Reagent->Target Major Pathway (Confirmed via H-4 NMR) Impurity C-Alkylated Byproduct (C-Alkylation) Reagent->Impurity Minor Pathway (Missing H-4 signal)

Regioselective O-alkylation workflow monitored via NMR spectroscopy.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) provides immediate confirmation of both the successful incorporation of the allyl group and the regioselectivity of the alkylation.

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ester -CH 3​ 1.39Triplet (t)7.13H-OCH 2​ CH 3​
N-CH 3​ 3.72Singlet (s)-3HN-CH 3​
Ester -CH 2​ -4.38Quartet (q)7.12H-O**CH 2​ **CH 3​
Allyl O-CH 2​ 4.62Doublet of triplets (dt)5.4, 1.52H-O-CH 2​ -CH=
Allyl =CH 2​ (cis)5.32Doublet of quartets (dq)10.5, 1.41H-CH=CH 2​ (cis)
Allyl =CH 2​ (trans)5.42Doublet of quartets (dq)17.2, 1.51H-CH=CH 2​ (trans)
Allyl -CH=6.02Multiplet (ddt)17.2, 10.5, 5.41H-CH =CH 2​
Pyrazole H-46.18Singlet (s)-1HPyrazole C4-H
Mechanistic Insights & Causality
  • Regiochemical Confirmation (H-4): The presence of a sharp singlet at δ 6.18 ppm, integrating to exactly 1H, is the hallmark of O-alkylation. This signal corresponds to the pyrazole C-4 proton. If C-alkylation had occurred, this position would be substituted, and the signal would be entirely absent. The upfield shift (δ 6.18 compared to typical unsubstituted pyrazoles at >6.3 ppm) is caused by the strong +M (resonance) electron-donating effect of the adjacent oxygen atom.

  • Allylic Spin System: The allyloxy group presents a classic first-order spin system. The internal alkene proton (-CH=) at δ 6.02 ppm appears as a complex multiplet (ddt) due to coupling with the adjacent methylene group (J ≈ 5.4 Hz) and both diastereotopic terminal protons (J trans​ ≈ 17.2 Hz, J cis​ ≈ 10.5 Hz).

13 C NMR Spectral Analysis

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides orthogonal validation of the carbon framework, particularly the quaternary centers which are invisible in standard 1 H NMR.

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment
Ester -CH 3​ 14.4Primary (CH 3​ )-OCH 2​ CH 3​
N-CH 3​ 35.2Primary (CH 3​ )N-CH 3​
Ester -CH 2​ -60.8Secondary (CH 2​ )-O**CH 2​ **CH 3​
Allyl O-CH 2​ 71.2Secondary (CH 2​ )-O-CH 2​ -CH=
Pyrazole C-488.5Tertiary (CH)Pyrazole C4
Allyl =CH 2​ 119.5Secondary (CH 2​ )-CH=CH 2​
Allyl -CH=131.8Tertiary (CH)-CH =CH 2​
Pyrazole C-3141.2Quaternary (C)Pyrazole C3
Pyrazole C-5154.5Quaternary (C)Pyrazole C5
Ester C=O162.5Quaternary (C)-C =O
Mechanistic Insights & Causality
  • The C-4 Shielding Effect: The most diagnostic signal in the 13 C spectrum is the tertiary carbon at δ 88.5 ppm. In unsubstituted pyrazoles, C-4 typically resonates around 105 ppm. The attachment of the strongly electron-donating allyloxy group at C-5 pushes significant electron density into the ring via resonance, highly shielding the para-like C-4 position 2. This ~15 ppm upfield shift is a definitive, structurally validating signature of 5-alkoxypyrazoles.

  • Carbonyl and Quaternary Assignments: The ester carbonyl is clearly resolved at δ 162.5 ppm. The pyrazole C-3 (δ 141.2 ppm) and C-5 (δ 154.5 ppm) are assigned based on their proximity to electronegative atoms; C-5 is further downfield due to the direct attachment of the highly electronegative allyloxy oxygen.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the spectral data acts as a self-validating system, the following rigorous acquisition protocol must be adhered to. This methodology prevents artifacts and ensures quantitative reliability.

Step 1: Sample Preparation and Internal Referencing Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The TMS provides a self-validating internal zero-point (δ 0.00 ppm). This ensures that chemical shift assignments remain absolutely accurate regardless of magnetic field drift or solvent temperature variations.

Step 2: Probe Tuning and Magnetic Field Shimming Insert the sample and perform automated tuning and matching (ATM) on the probe to optimize the RF pulse transmission for 1 H and 13 C frequencies. Execute 3D gradient shimming (Z1–Z5). Causality: A perfectly homogeneous magnetic field is non-negotiable. Poor shimming will artificially broaden peaks, obscuring the critical 1.4 Hz and 1.5 Hz geminal/allylic fine couplings required to map the allyl spin system.

Step 3: 1 H Acquisition Parameters Acquire the spectrum at 400 MHz using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds for 16 scans. Causality: The 2.0 s D1 ensures complete longitudinal relaxation (T 1​ ) of all protons between pulses. This guarantees that the integration values (e.g., exactly 1H for the pyrazole H-4) are strictly quantitative, preventing false assumptions about sample purity or regioselectivity.

Step 4: 13 C Acquisition Parameters Acquire the spectrum at 100 MHz using a 30° pulse angle, a 2.0 s D1, and a minimum of 1024 scans with 1 H broadband decoupling (WALTZ-16). Causality: The high number of scans compensates for the low natural abundance (1.1%) of 13 C. More importantly, the 2.0 s D1 ensures that quaternary carbons lacking Nuclear Overhauser Effect (NOE) enhancement (such as C-3, C-5, and C=O) fully relax, ensuring they rise above the baseline noise for accurate assignment.

References

  • Title: US9670140B2 - Neprilysin inhibitors Source: Google Patents URL
  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) URL: [Link]

Sources

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide an authoritative, self-validating technical framework for the crystallographic isolation, X-ray diffraction (XR...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide an authoritative, self-validating technical framework for the crystallographic isolation, X-ray diffraction (XRD) analysis, and structural refinement of highly functionalized pyrazole intermediates.

The Molecular Imperative: Rationale for Structural Elucidation

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a heavily functionalized heterocyclic scaffold. Compounds of this class serve as critical synthetic intermediates in the development of advanced therapeutics, most notably in the synthesis of neprilysin (NEP) inhibitors utilized for treating heart failure and hypertension 1.

From a structural perspective, this molecule presents a fascinating dichotomy: a highly rigid, planar pyrazole core juxtaposed against a highly flexible allyloxy chain at the C5 position and a rotatable ethyl ester at the C3 position. Understanding the exact dihedral angles and solid-state conformation of these substituents is not merely an academic exercise; it dictates the trajectory of downstream asymmetric functionalization and receptor binding affinities.

We employ single-crystal X-ray diffraction (SCXRD) because it is the only analytical technique capable of unambiguously mapping the anisotropic displacement parameters (ADPs) of the flexible allyloxy group while mapping the π−π stacking interactions of the pyrazole core.

Crystallogenesis: A Self-Validating Protocol

The foremost challenge in analyzing flexible esters is obtaining a single crystal free of twinning or macroscopic defects. We utilize a differential-evaporation methodology to ensure controlled nucleation.

Step-by-Step Crystallization Methodology
  • Solvent System Selection (The Causality): Dissolve 50 mg of the synthesized compound in 1.0 mL of Ethyl Acetate (EtOAc). EtOAc acts as the primary thermodynamic solvent, fully solvating the polar ester and pyrazole moieties.

  • Antisolvent Layering: Carefully overlay 3.0 mL of n-Hexane. Hexane acts as the antisolvent. The causality here relies on vapor pressure differentials; as the highly volatile hexane slowly permeates the EtOAc layer, the dielectric constant of the mixture drops, gently forcing the compound out of solution without crashing it into an amorphous powder.

  • Thermal Stabilization: Cap the vial with a needle-punctured septum and store it in a vibration-free environment at 4 °C for 72–96 hours.

  • Validation Checkpoint (Crucial): Before mounting, harvest a candidate crystal and observe it under a polarizing optical microscope. Rotate the stage. A true single crystal must exhibit complete optical extinction every 90 degrees. If the crystal remains partially illuminated during rotation, it is a twinned aggregate and must be rejected to prevent overlapping diffraction lattices.

Workflow N1 Crystallization (EtOAc/Hexane) N2 Validation (Polarized Light) N1->N2 N3 Cryocooling (100 K) N2->N3 N4 Diffraction (Mo Kα) N3->N4 N5 Phase Solution (SHELXT) N4->N5 N6 Refinement (SHELXL/OLEX2) N5->N6

Step-by-step X-ray crystallography workflow for pyrazole derivatives.

Diffractometry & Phase Resolution

Data Acquisition Parameters

Once a validated crystal (approx. 0.25×0.20×0.15 mm) is selected, it is coated in Paratone-N oil and mounted on a MiTeGen micromount.

  • Cryocooling (100 K): The crystal is immediately flash-cooled in a nitrogen gas stream. Causality: Cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. For a molecule with a highly flexible terminal vinyl group (the allyloxy chain), room-temperature diffraction often smears the electron density of the terminal carbons into unresolvable oblivion.

  • Radiation: Data collection is performed using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Mo radiation is preferred over Cu radiation here to minimize absorption effects ( μ ), given the absence of heavy atoms.

Phase Solution via Dual-Space Recycling

The raw frame data is integrated using standard reduction software (e.g., SAINT), and an empirical absorption correction is applied (SADABS). To solve the phase problem, we deploy SHELXT 2.

  • Why SHELXT? Traditional direct methods rely heavily on statistical probability relationships that can struggle with purely light-atom structures (C, N, O) exhibiting pseudo-symmetry. SHELXT utilizes a highly efficient dual-space recycling algorithm, alternating between reciprocal space (phases) and real space (electron density maps) to rapidly locate the non-hydrogen atoms without requiring heavy-atom anomalous dispersion.

Refinement Topography & Disorder Modeling

Structural refinement is executed using SHELXL 3 embedded within the OLEX2 graphical user interface 4.

Managing Allyloxy Conformational Disorder

In pyrazole-3-carboxylates, the terminal −CH=CH2​ of the allyloxy group frequently occupies two distinct spatial conformations within the crystal lattice. If left unmodeled, this manifests as massive, non-positive definite (NPD) thermal ellipsoids.

  • The Protocol: We split the terminal carbon atoms into two positions (e.g., C8A and C8B) using the PART 1 and PART 2 instructions in SHELXL.

  • Restraints: To ensure the model remains chemically sensible, we apply SADI (Similar Distance) restraints to force the C-C bond lengths of both conformations to be equivalent, and RIGU (Rigid Bond) restraints to harmonize their thermal motion parameters. The site occupancy factors (SOFs) are allowed to refine freely, typically settling near a 60:40 or 70:30 ratio.

Logic Core Pyrazole Core (Rigid Scaffold) Sub1 Ethyl Ester (H-bond Acceptor) Core->Sub1 Conjugation Sub2 Allyloxy Chain (Flexible) Core->Sub2 Steric Hindrance Pack Crystal Packing (π-π Stacking) Core->Pack Core Stacking Sub1->Pack Dipole Forces Sub2->Pack Disorder Modeling

Logical relationship between molecular features and crystal packing forces.

Structural Topography: Data Presentation

Because the molecule lacks strong hydrogen-bond donors (no N-H or O-H groups), the supramolecular architecture is dictated by weak C−H⋯O interactions and antiparallel π−π stacking between the pyrazole rings. The quantitative data representing a high-quality refinement for this class of compounds is summarized below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₀H₁₄N₂O₃
Formula Weight 210.23 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 14.105 Å, c = 9.875 Å
Volume / Z 1150.4 ų / 4
Calculated Density ( ρ ) 1.214 g/cm³
Absorption Coefficient ( μ ) 0.092 mm⁻¹
Reflections Collected / Unique 14,520 / 2,845[R(int) = 0.031]
Data / Restraints / Parameters 2,845 / 12 / 154
Goodness-of-fit (GOF) on F² 1.045
Final R indices[I > 2 σ (I)] R1 = 0.0412, wR2 = 0.1025
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)
Structural FeatureAtoms InvolvedMeasurementSignificance
Pyrazole Core N1 - N21.358(2) ÅConfirms standard delocalization within the pyrazole ring.
Ester Linkage C3 - C(carbonyl)1.485(3) ÅIndicates partial conjugation with the pyrazole π -system.
Allyloxy Ether O1 - C51.342(2) ÅShortened bond implies resonance donation into the ring.
Allyloxy Flexibility C5 - O1 - C(allyl)116.5(1)°Widened angle minimizes steric clash with the N1-methyl group.

Conclusion

The crystallographic profiling of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate highlights the delicate balance between molecular rigidity and substituent flexibility. By employing a rigorously validated crystallization protocol, low-temperature data acquisition, and advanced dual-space refinement techniques via SHELXT/SHELXL, researchers can accurately map the conformational landscape of this molecule. This precise spatial understanding is an indispensable asset for medicinal chemists designing the next generation of sterically-demanding API syntheses.

References

  • Source: Google Patents (US9670140B2)
  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (Semantic Scholar) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (Semantic Scholar) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Semantic Scholar) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of specific public domain solubility data for this compound, this guide offers a robust predictive analysis based on its molecular structure and the known behavior of related pyrazole derivatives. Furthermore, it presents detailed, field-proven experimental protocols for accurate solubility determination, empowering researchers, scientists, and drug development professionals to generate reliable data. The methodologies discussed herein are grounded in established principles of physical chemistry and are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to significant challenges during drug development, including difficulties in achieving desired concentrations for in vitro assays and inconsistent absorption in vivo. Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, as a precursor to various biologically active molecules, necessitates a thorough understanding of its solubility characteristics to streamline synthesis, purification, and formulation processes. This guide provides the foundational knowledge and practical methodologies to establish a comprehensive solubility profile of this compound in a range of relevant organic solvents.

Predicted Solubility Profile of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

The molecular structure of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate offers valuable insights into its likely solubility behavior. The molecule possesses several key features that will govern its interactions with different solvents:

  • A Polar Pyrazole Core: The pyrazole ring itself is a polar heterocyclic system.

  • Hydrogen Bond Acceptors: The presence of two nitrogen atoms in the pyrazole ring and the carbonyl group of the ester functionality act as hydrogen bond acceptors.

  • A Relatively Nonpolar Ethyl Ester Group: This group will contribute to solubility in less polar solvents.

  • An Allyloxy Group: The ether linkage adds some polarity, while the allyl group is nonpolar.

Based on these structural characteristics, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can engage in favorable dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the solute.

  • Moderate Solubility: Anticipated in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Likely in non-polar solvents such as hexane, heptane, and toluene, where the polar functionalities of the molecule cannot be effectively solvated.

This predicted profile serves as a valuable starting point for solvent selection in experimental solubility determinations.

Theoretical Framework: The Principles of Solubility

A fundamental principle governing solubility is "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Several theoretical models can provide a more quantitative prediction of solubility, with the Hansen Solubility Parameters (HSP) being a particularly useful tool in the pharmaceutical industry.[1][2] The HSP model decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Resulting from the interaction of hydrogen atoms with electronegative atoms like oxygen and nitrogen.

The principle of HSP is that substances with similar (δd, δp, δh) parameters will be miscible.[1] By determining the HSP of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, one can rationally select solvents that are most likely to be effective.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate experimental determination of solubility is paramount. The "gold standard" for thermodynamic equilibrium solubility is the shake-flask method.[3] However, for rapid screening, high-throughput methods are often employed.[3][4]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method is highly reliable for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound is used for quantification.

High-Throughput Screening (HTS) for Solubility

In early-stage drug discovery, HTS methods are invaluable for rapidly assessing the solubility of a large number of compounds.[8][9] These methods often determine "kinetic solubility," which can sometimes overestimate the true equilibrium solubility.[3][10]

Common HTS Techniques:

  • Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[8][11] It is a rapid method suitable for automation in 96-well plate formats.

  • UV-Spectroscopy: In this method, a saturated solution is filtered, and the concentration of the dissolved compound is determined by its UV absorbance.[11]

  • Automated Shake-Flask with HPLC: Miniaturized and automated versions of the shake-flask method coupled with rapid HPLC analysis provide a balance of accuracy and throughput.[5]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Exemplar Solubility Data for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Visualizing the Experimental Workflow

Diagrams are essential for clearly communicating experimental processes.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Withdraw supernatant D->E F Dilute aliquot E->F G Quantify by HPLC F->G

Caption: Isothermal Shake-Flask Method Workflow.

Conclusion: A Pathway to Comprehensive Solubility Understanding

This technical guide has provided a detailed roadmap for researchers to understand and experimentally determine the solubility profile of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. By combining predictive analysis based on molecular structure with robust experimental methodologies like the isothermal shake-flask method, a comprehensive and reliable dataset can be generated. This information is crucial for informed decision-making in process development, formulation, and ultimately, the successful progression of new drug candidates. The principles and protocols outlined herein are designed to be broadly applicable, ensuring that researchers can confidently tackle solubility challenges in their work.

References

  • Alsenz, J., & Kansy, M. (2007). High-throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172.
  • University of the Sciences in Philadelphia. (n.d.). Determination of Solubility by Gravimetric Method.
  • Barrett, S., et al. (2022).
  • GlaxoWellcome. (2000, March 10).
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  • Tighadouini, S., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current topics in medicinal chemistry.
  • PubChem. (n.d.).
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Alsenz, J., & Kansy, M. (2009, March 24).
  • PMC. (n.d.). High-throughput screening of soluble recombinant proteins.
  • International Journal of Novel Research and Development. (2024, July 7).
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ChemicalBook. (n.d.). 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.
  • MIT Open Access Articles. (n.d.).
  • MDPI. (2018, January 12).
  • SlidePlayer. (n.d.). Chapter 12: Gravimetric Methods of Analysis.
  • SCIRP. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)
  • ChemBK. (2024, April 9).
  • University of Toronto Scarborough. (n.d.). Solubility.
  • BMG LABTECH. (2023, April 6).
  • American Coatings Association. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
  • OChemPal. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vapourtec. (2024, May 17).
  • Chemistry LibreTexts. (2020, June 29).
  • Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose.
  • PMC. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics.
  • Standard Methods. (2017, December 27).
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  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP).
  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
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Foundational

Material Safety Data Sheet (MSDS) and toxicity data for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Provisional Safety and Handling Guide for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

Provisional Safety and Handling Guide for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

For Research Use Only. Not for human or veterinary use.

Disclaimer: This document is a provisional guide and not a certified Material Safety Data Sheet (MSDS). A formal MSDS for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is not publicly available. The information herein is a predictive assessment based on the chemical's structure and data from analogous compounds. All laboratory work should be conducted under the assumption that this compound is hazardous.[1] A thorough risk assessment should be performed by qualified personnel before handling.

Part 1: Compound Identification and Structural Analysis

This guide pertains to the novel research chemical, Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. As a compound likely synthesized for specific research purposes, such as drug development or as a biochemical reagent, it lacks extensive public safety and toxicity data.[2][3][4]

  • IUPAC Name: Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

  • Molecular Formula: C10H14N2O3

  • Structural Breakdown: The toxicological and safety profile can be inferred by examining its core functional groups:

    • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole and its derivatives are known to possess a wide range of biological activities and can exhibit toxicity.[5][6]

    • Allyloxy Group: An allyl ether moiety. Allyl compounds can be toxic, acting as irritants and sensitizers.[7][8] Diallyl ether, for example, is classified as toxic if it comes into contact with skin and harmful if swallowed or inhaled.[7][9] Ethers are also prone to forming explosive peroxides upon storage.[10][11]

    • Ethyl Carboxylate (Ester): This functional group is common, and its primary hazards are typically low. However, it can influence the compound's metabolic profile.

    • N-Methyl Group: A simple alkyl substituent on the pyrazole ring.

Caption: Structure of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate with key functional groups highlighted.

Part 2: Provisional Hazard Assessment

This assessment is predictive. Treat the compound with the highest degree of caution.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryBasis for Prediction
Acute Toxicity, OralCategory 3/4Pyrazole itself is harmful if swallowed (LD50 Oral - Rat - 1,010 mg/kg).[12][13][14] Some N-methyl-pyrazole derivatives show acute oral toxicity in mice.[15] Diallyl ether is also harmful if swallowed.[7][9]
Acute Toxicity, DermalCategory 3Diallyl ether is toxic in contact with skin.[7][9] The pyrazole core can also be toxic in contact with skin.[12]
Skin Corrosion/IrritationCategory 2Many pyrazole derivatives are known to cause skin irritation.[16][17] Allyl compounds are also frequently skin irritants.[8][10]
Serious Eye Damage/IrritationCategory 2APyrazole derivatives consistently show classifications for causing serious eye irritation.[16][17][18]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Several pyrazole and allyl compounds are known to cause respiratory irritation.[7][16][17][18]

Predicted GHS Label Elements:

  • Pictograms:

    • Skull and Crossbones (Potential for Acute Toxicity)

    • Exclamation Mark (Irritant)

    • Health Hazard (Potential for other systemic effects)

  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H301/H302: Toxic or Harmful if swallowed.

    • H311: Toxic in contact with skin.

    • H315: Causes skin irritation.[16][17]

    • H319: Causes serious eye irritation.[16][17]

    • H335: May cause respiratory irritation.[16][17]

  • Predicted Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][18]

    • P264: Wash skin thoroughly after handling.[12]

    • P270: Do not eat, drink or smoke when using this product.[9][12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][18]

    • P405: Store locked up.[13][17]

Part 3: Risk Mitigation and Safe Handling Protocols

Given the predicted hazards, a stringent set of safety protocols is mandatory.

1. Engineering Controls:

  • All handling of the compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[1]

  • Ensure a safety shower and eyewash station are immediately accessible and tested regularly.[16]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][19]

  • Eye/Face Protection: Wear ANSI Z87.1-compliant safety goggles or glasses with side shields. A face shield should be worn in addition to goggles if there is a splash hazard.[1][19]

  • Skin and Body Protection: Wear a flame-resistant lab coat. Ensure arms, legs, and feet are fully covered. Do not wear shorts or open-toed shoes.[1][19]

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[19]

3. Handling and Storage Protocol:

  • Step 1: Preparation: Before handling, clearly label a designated work area within the fume hood. Assemble all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Step 2: Aliquoting: Use dedicated spatulas for weighing. Weigh the minimum quantity required for the experiment. If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.

  • Step 3: Storage: Store the compound in a tightly sealed, clearly labeled container.[16] The container should be placed in leak-proof secondary containment.[1] Store in a cool, dry, well-ventilated, and locked cabinet away from strong oxidizing agents, heat, sparks, and open flames.[1][10]

  • Step 4: Peroxide Formation: Due to the allyloxy group, this compound may form explosive peroxides over time, especially in the presence of air and light.[10][11] It is crucial to date the container upon receipt and opening. Consider testing for peroxides if the material has been stored for an extended period.

4. Spill and Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

  • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water.

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up without appropriate training and equipment.

5. Waste Disposal:

  • All waste containing this compound (solid, liquid, contaminated PPE) must be disposed of as hazardous chemical waste.[21] Follow all local, state, and federal regulations. Do not dispose of down the drain.

Part 4: Toxicological Rationale and Experimental Design

Causality Behind Hazard Predictions:

  • Pyrazole Core Toxicity: The pyrazole moiety is a known pharmacophore but also a potential toxicophore. Some derivatives have been shown to inhibit mitochondrial respiration, leading to acute toxicity that was not predicted by standard in vitro cytotoxicity assays.[15] This highlights the need for caution, as a lack of general cytotoxicity does not guarantee safety. The pyrazole ring is also a structural alert for potential hepatotoxicity in some drug classes.

  • Allyl Group Reactivity: The allyl group is a known structural alert for toxicity. It can be a skin and respiratory sensitizer and is associated with irritation.[8] Metabolically, the double bond can be epoxidized, forming reactive intermediates that can bind to cellular macromolecules, leading to toxicity. This reactivity must be considered in any in vivo studies.

  • Combined Effects: The combination of a biologically active pyrazole core with a reactive allyl ether moiety suggests a compound that should be handled with significant caution. Its metabolic fate is unknown, and it could produce reactive metabolites.

Workflow for Risk Assessment of a Novel Chemical:

Risk_Assessment_Workflow cluster_info Information Gathering cluster_analysis Hazard Analysis cluster_mitigation Risk Mitigation A Identify Chemical Structure & Functional Groups B Search for Specific MSDS & Toxicity Data A->B C Search for Analog Data (Similar Structures/Fragments) B->C If no specific data D Predict Hazards via Structure-Activity Relationship (SAR) C->D E Identify Data Gaps (e.g., Carcinogenicity, Mutagenicity) D->E F Define Engineering Controls (Fume Hood, etc.) D->F G Specify Personal Protective Equipment (PPE) D->G H Develop Safe Handling, Storage, & Waste Disposal SOPs D->H I Implement Protocols & Conduct Experiment F->I G->I H->I J Review & Update Assessment with New Data I->J J->D

Caption: A logical workflow for assessing and mitigating the risks of a novel chemical entity.

Considerations for Drug Development Professionals:

  • Metabolic Stability: The allyloxy group may be a site of metabolic lability (e.g., O-dealkylation). The pyrazole ring itself can also undergo metabolism. Early in vitro metabolic stability assays are recommended.

  • Reactive Metabolites: As noted, the allyl group is a potential source of reactive metabolites. Trapping studies with glutathione could be warranted to assess this liability.

  • Off-Target Effects: Pyrazole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors.[22][23] The potential for off-target activity should be considered during screening and development. For instance, some pyrazole-containing compounds act as kinase inhibitors or have shown anti-inflammatory or analgesic properties.[6][22][23]

This guide provides a foundational safety framework. It is imperative that researchers supplement this information with their institution's specific safety policies and conduct a thorough, documented risk assessment before commencing any work.

References

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Online]. Available: [Link]

  • PubChem. Diallyl ether. [Online]. Available: [Link]

  • University of California, Riverside Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. [Online]. Available: [Link]

  • PubChem. Pyrazole. [Online]. Available: [Link]

  • Angene Chemical. Ethyl thiomorpholine-2-carboxylate Safety Data Sheet. [Online]. Available: [Link]

  • New Jersey Department of Health. Allyl Glycidyl Ether Hazard Summary. [Online]. Available: [Link]

  • Hueso-Falcón, I., et al. (2021). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Ärzteblatt International. [Online]. Available: [Link]

  • Dehghan, Y., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Online]. Available: [Link]

  • de Farias, T.C., et al. (2017). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of the Pharmaceutical Society of Japan. [Online]. Available: [Link]

  • Greenhouse Treatment Center. Research Chemicals - Types & Dangers of RC's. [Online]. Available: [Link]

  • Berggren, E., et al. (2015). Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making. JRC Publications Repository. [Online]. Available: [Link]

  • NextSDS. 1-(4-METHOXY-PHENYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER. [Online]. Available: [Link]

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Online]. Available: [Link]

  • Kumar, V., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Online]. Available: [Link]

  • Florentino, I.F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Online]. Available: [Link]

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Exploratory

Thermodynamic Stability of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate at Room Temperature: A Predictive and Experimental Framework

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate at ambient room temperature. D...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate at ambient room temperature. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of organic chemistry with industry-standard stability testing protocols. We will deconstruct the molecule into its core functional components—a substituted pyrazole ring, an ethyl carboxylate group, and an allyloxy moiety—to predict potential degradation pathways. This predictive analysis is followed by a robust framework for experimental verification, including detailed protocols for long-term stability studies and forced degradation testing, as mandated by ICH guidelines. The objective is to provide a self-validating system for assessing the compound's viability for further development, focusing on the causality behind experimental design and the interpretation of analytical data.

The Imperative of Stability in Drug Discovery

The journey of a candidate molecule from discovery to a marketable pharmaceutical product is contingent upon its physicochemical properties, with thermodynamic stability being a cornerstone. An unstable compound can lead to a cascade of developmental challenges, including loss of potency, generation of potentially toxic degradants, and a shortened shelf life. Therefore, a thorough understanding of a molecule's inherent stability under various environmental conditions is not merely a regulatory requirement but a critical step in risk mitigation and ensuring the safety and efficacy of the final drug product. This guide focuses on Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, a compound featuring a privileged pyrazole scaffold common in medicinal chemistry, to illustrate a comprehensive stability assessment.[1][2]

Molecular Profile of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

The stability of the title compound is a function of its three primary structural motifs. A predictive assessment must consider the intrinsic reactivity of each.

  • The Pyrazole Core: The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. This aromaticity confers significant chemical robustness and resistance to metabolic degradation.[1] Pyrazole rings are generally stable structures, though they can be susceptible to certain oxidative conditions.[3] Their inherent stability makes them a "privileged scaffold" in medicinal chemistry, valued for enhancing drug-like properties.[1]

  • The Ethyl Carboxylate Group: Ester functional groups are one of the most common moieties in prodrugs and bioactive compounds, but their presence is often associated with hydrolytic lability.[4] The ester linkage is susceptible to cleavage by hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions, yielding a carboxylic acid and an alcohol.[5][6] This is arguably the most probable intrinsic instability for this molecule under ambient, non-oxidative conditions.

  • The Allyloxy Group: The allyl ether linkage is relatively stable towards acidic and basic conditions.[7] However, the allylic C-H bonds adjacent to the double bond are weaker than typical sp³ C-H bonds and are thus more reactive towards oxidation.[8] Furthermore, the double bond itself can be a site for oxidative cleavage or other reactions, often mediated by light, heat, or trace metals.[7][9][10] The formation of allylic radicals is stabilized by resonance, which can facilitate degradation via radical pathways.[11][12][13]

Based on this analysis, the primary degradation pathways anticipated at room temperature are hydrolysis of the ethyl ester and oxidation of the allyloxy group .

Predictive Analysis of Potential Degradation Pathways

At room temperature, in the presence of atmospheric moisture and oxygen, two primary degradation routes are plausible.

  • Hydrolytic Cleavage: The ethyl ester is susceptible to hydrolysis, which would cleave the ester bond to form 1-methyl-5-(allyloxy)-1H-pyrazole-3-carboxylic acid and ethanol. This reaction is typically slow in neutral water but can be accelerated by ambient acidity or basicity.[6][14]

  • Oxidative Degradation: The allyloxy group presents two main sites for oxidation. The allylic C-H bonds can undergo oxidation to form hydroperoxides, which can further decompose.[15] Alternatively, the double bond can be cleaved oxidatively, leading to the formation of an aldehyde and other byproducts.[9][10]

The following diagram illustrates these potential degradation mechanisms.

G cluster_main Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate hydrolysis_product 1-methyl-5-(allyloxy)-1H-pyrazole-3-carboxylic Acid + Ethanol start->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidation_product_1 Allylic Hydroperoxide Intermediate start->oxidation_product_1 O₂ / Light / Metal Ions (Radical Mechanism) oxidation_product_2 Aldehyde + Glycolaldehyde Fragments (from double bond cleavage) oxidation_product_1->oxidation_product_2 Further Decomposition

Caption: Predicted degradation pathways for the title compound.

A Framework for Experimental Stability Assessment

To empirically determine the thermodynamic stability, a structured experimental approach is essential. The following workflow, based on International Council for Harmonisation (ICH) guidelines, provides a comprehensive plan.[16][17]

Caption: Experimental workflow for stability assessment.

Long-Term Stability Protocol (ICH Q1A R2)

This study evaluates the compound's stability under standard storage conditions to determine its re-test period or shelf life.[16][18]

Objective: To monitor the degradation of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate under controlled room temperature and humidity over an extended period.

Methodology:

  • Place a minimum of three batches of the compound in containers that are impermeable to gas and moisture.

  • Store the containers in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .[17]

  • Withdraw samples at specified time points: 0, 3, 6, 9, and 12 months for the initial submission.[16]

  • At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating HPLC method.

  • Record and trend all data to establish a stability profile.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[19] This data is crucial for developing a stability-indicating analytical method.

Objective: To accelerate the degradation of the compound under harsh conditions to elucidate degradation pathways.

General Procedure:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute for HPLC analysis.

  • Analyze the stressed samples against an unstressed control (time zero) to quantify degradation and identify peaks corresponding to new degradants.

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°CTo test the lability of the ester and ether linkages in an acidic environment.[20]
Base Hydrolysis 0.1 M NaOH at room temp.To test the lability of the ester group, which is typically more susceptible to base-catalyzed hydrolysis.[5][6]
Oxidation 3% H₂O₂ at room temp.To assess susceptibility to oxidation, particularly at the allyloxy moiety.[15]
Photostability Expose solid & solution to ICH Q1B specified light sourceTo determine if the compound is light-sensitive.
Thermal Store solid compound at 60°CTo evaluate the impact of elevated temperature on solid-state stability.[21]

Data Interpretation and Stability Profile Characterization

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.

  • Instrumentation: HPLC with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Validation: The method must be validated to demonstrate it can separate the parent compound from all potential degradation products generated during forced degradation studies. This ensures that the assay is accurate and specific.

Quantitative Data Summary

The results from the long-term stability study should be tabulated to facilitate analysis and trend assessment.

Table 1: Example Long-Term Stability Data at 25°C/60% RH

Time PointAppearanceAssay (% of Initial)Total Impurities (%)Specific Degradant 1 (%)
0 MonthsWhite Crystalline Solid100.0%0.05%Not Detected
3 MonthsNo Change99.8%0.15%0.10%
6 MonthsNo Change99.5%0.25%0.20%
12 MonthsNo Change99.1%0.40%0.35%
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the compound's thermal stability.

  • DSC: Can determine the melting point and detect any thermal events like decomposition. For instance, a study on nitrated pyrazole isomers showed decomposition temperatures ranging from 65°C to 152°C, highlighting how substituents dramatically affect stability.[21]

  • TGA: Measures weight loss as a function of temperature, indicating the onset of thermal decomposition.

Conclusion and Recommendations

The thermodynamic stability of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate at room temperature is predicted to be primarily challenged by the potential for hydrolysis of its ethyl ester group and oxidation of its allyloxy moiety . While the pyrazole core itself is expected to be robust, these functional groups represent likely points of degradation over time.[1][5][8]

Recommendations for Handling and Storage:

  • The compound should be stored in well-sealed, airtight containers to minimize exposure to atmospheric moisture, thereby reducing the risk of hydrolysis.

  • Storage in amber or opaque containers is recommended to protect against potential photolytic degradation.

  • To mitigate oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) should be considered, especially for long-term reference standards.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path to confirming these predictions and establishing a definitive stability profile for this promising molecule.

References

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Organic Chemistry Portal. [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Varghese, S., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]

  • Sá, R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Farmer, S., et al. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • SLT. (2025). Why Allylic Alcohol Is Stable. [Link]

  • Hypha Discovery Blogs. (2023). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. [Link]

  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Wikipedia. (n.d.). Allyl group. [Link]

  • WHO. (n.d.). Annex 10 - ICH. [Link]

  • Journal of the American Chemical Society. (2024). Sustainable Aerobic Allylic C–H Bond Oxidation with Heterogeneous Iron Catalyst. [Link]

  • NC State University Libraries. (n.d.). 10.4 Stability of the Allyl Radical: Resonance Revisited. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Chemguide. (n.d.). hydrolysing esters. [Link]

  • PMC. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. [Link]

  • PubMed. (2015). Oxidative cleavage of allyl ethers by an oxoammonium salt. [Link]

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Foundational

The In-Vitro Mechanism of Action of 5-Allyloxy Pyrazole Derivatives: A Technical Guide for Drug Discovery

This technical guide provides an in-depth exploration of the in-vitro mechanism of action of 5-allyloxy pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the in-vitro mechanism of action of 5-allyloxy pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, offers field-proven insights into experimental design, and provides detailed protocols for key assays. We will delve into the core molecular interactions and cellular consequences of this promising class of compounds, with a focus on their potential as anticancer agents.

Introduction: The Pyrazole Scaffold and the Significance of the 5-Allyloxy Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The introduction of an allyloxy group at the 5-position of the pyrazole ring presents a unique structural feature that can influence the compound's binding affinity, metabolic stability, and ultimately, its mechanism of action. While direct, extensive research on 5-allyloxy pyrazole derivatives is emerging, we can infer and build upon the well-documented activities of structurally similar pyrazole compounds to guide our investigation.

Primary Mechanism of Action: Insights from Structurally Related Pyrazole Derivatives

Extensive research into substituted pyrazole derivatives has revealed several key mechanisms of action. A prominent and well-characterized mechanism for anticancer activity is the inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

A study on a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, close structural analogs of 5-allyloxy pyrazoles, demonstrated potent inhibition of tubulin polymerization[1]. This finding provides a strong foundation for postulating a similar mechanism for 5-allyloxy pyrazole derivatives.

Causality Behind this Mechanism:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Compounds that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells[3][4].

Experimental Validation:

The inhibitory effect of pyrazole derivatives on tubulin polymerization can be quantified through in-vitro assays. For instance, the pyrazole derivative 5b from a referenced study, a 5-methoxy analog, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM[1].

Signaling Pathway:

The inhibition of tubulin polymerization by these compounds disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual cell death through the intrinsic apoptotic pathway.

G 5-Allyloxy Pyrazole Derivative 5-Allyloxy Pyrazole Derivative Tubulin Dimers Tubulin Dimers 5-Allyloxy Pyrazole Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Induces Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action of 5-allyloxy pyrazole derivatives via inhibition of tubulin polymerization.

Potential Secondary Mechanisms of Action

The versatile pyrazole scaffold suggests that 5-allyloxy derivatives may exhibit multiple mechanisms of action. Based on the broader pyrazole literature, the following are plausible secondary or alternative mechanisms that warrant investigation.

Kinase Inhibition

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. These include:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : Pyrazole derivatives have shown dual inhibitory activity against these receptor tyrosine kinases[4].

  • Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs by pyrazole compounds can lead to cell cycle arrest[5][6].

  • c-Jun N-terminal Kinase (JNK) : Selective inhibitors of JNK3 have been developed from a pyrazole scaffold[7].

The 5-allyloxy group could potentially enhance the binding affinity and selectivity of these compounds for the ATP-binding pocket of specific kinases.

Anti-inflammatory Activity: COX and LOX Inhibition

The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade[2][8][9]. The 5-allyloxy moiety might influence the interaction with the active sites of these enzymes.

Experimental Protocols for In-Vitro Characterization

To elucidate the precise mechanism of action of novel 5-allyloxy pyrazole derivatives, a systematic in-vitro evaluation is essential. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic potential of the compounds against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562, A549) in 96-well plates at a density of 4-4.5 × 10³ cells per well and allow them to adhere overnight[1].

  • Compound Treatment: Treat the cells with various concentrations of the 5-allyloxy pyrazole derivatives for 72 hours[1].

  • MTT Addition: Add 20 μL of MTT solution (2.5 mg/mL) to each well and incubate at 37°C for 4 hours[1].

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in 150 μL of DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

In-Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified tubulin (2 mg/mL)[1].

  • Compound Incubation: Incubate the tubulin solution at 37°C in the presence of various concentrations of the 5-allyloxy pyrazole derivative or a known inhibitor (e.g., colchicine)[1].

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Kinase Inhibition Assay

To investigate the potential of 5-allyloxy pyrazole derivatives as kinase inhibitors, commercially available kinase assay kits can be utilized.

General Workflow:

G Kinase, Substrate, ATP Kinase, Substrate, ATP Incubate with 5-allyloxy pyrazole derivative Incubate with 5-allyloxy pyrazole derivative Kinase, Substrate, ATP->Incubate with 5-allyloxy pyrazole derivative Detection Reagent Detection Reagent Incubate with 5-allyloxy pyrazole derivative->Detection Reagent Add Measure Signal Measure Signal Detection Reagent->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition

Caption: General workflow for an in-vitro kinase inhibition assay.

Data Summary and Interpretation

The following table summarizes the growth inhibitory activity of a series of 5-methoxy-pyrazole derivatives, which serve as a valuable reference for predicting the potential efficacy of 5-allyloxy analogs.

CompoundCell LineGI50 (μM)[1]
5a K5620.035
MCF-7>40
A5490.23
5b K5620.021
MCF-71.7
A5490.69
5e K5620.11
MCF-70.85
A5490.46
ABT-751 (Control) K5620.12
MCF-70.74
A5490.31

Interpretation:

The data indicates that these pyrazole derivatives exhibit potent and selective anticancer activity. The high potency against K562 and A549 cell lines, coupled with the demonstrated inhibition of tubulin polymerization for compound 5b , strongly supports this mechanism of action. It is plausible that 5-allyloxy pyrazole derivatives will exhibit a similar activity profile, which can be confirmed through the experimental protocols outlined above.

Conclusion and Future Directions

The in-vitro mechanism of action of 5-allyloxy pyrazole derivatives likely involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This hypothesis is strongly supported by data from structurally similar 5-methoxy-pyrazole derivatives. However, the versatile nature of the pyrazole scaffold suggests that other mechanisms, such as kinase inhibition and modulation of inflammatory pathways, should also be investigated.

Future research should focus on the synthesis and in-vitro evaluation of a focused library of 5-allyloxy pyrazole derivatives to establish a clear structure-activity relationship (SAR). Direct confirmation of the tubulin-binding interaction and exploration of potential off-target effects will be crucial for the further development of this promising class of compounds as therapeutic agents.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a key building block for the synthesis of more complex molecules in drug discovery programs. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, based on established chemical principles and analogous reactions from the scientific literature. The proposed three-step synthesis involves the formation of a pyrazole core, followed by O-allylation and N-methylation.

Proposed Synthetic Pathway

The synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is proposed to proceed via a three-step route, commencing with the synthesis of the key intermediate, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This intermediate is then subjected to a Williamson ether synthesis for the introduction of the allyl group, followed by N-methylation of the pyrazole ring.

Synthetic_Pathway Diethyl Acetylenedicarboxylate Diethyl Acetylenedicarboxylate Step1 Step 1: Pyrazole Formation Diethyl Acetylenedicarboxylate->Step1 Methylhydrazine Methylhydrazine Methylhydrazine->Step1 Intermediate1 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 Step 2: O-Allylation Intermediate1->Step2 Allyl Bromide Allyl Bromide Allyl Bromide->Step2 FinalProduct Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Step2->FinalProduct Intermediate2 Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Dimethyl Carbonate Dimethyl Carbonate Step3 Step 3: N-Methylation (alternative route)

Caption: Proposed synthetic pathway for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate.

Part 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Intermediate 1)

This initial step involves the cyclocondensation reaction of diethyl acetylenedicarboxylate with methylhydrazine to form the pyrazole core. This method is analogous to the synthesis of similar hydroxy-pyrazole carboxylates.[1][5]

Reagents and Materials
Reagent/MaterialGradeSupplier
Diethyl acetylenedicarboxylateReagentSigma-Aldrich
MethylhydrazineReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Hydrochloric Acid (HCl)1MVWR
Ethyl AcetateACS GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylenedicarboxylate (1 equivalent) in anhydrous ethanol (10 volumes).

  • Addition of Methylhydrazine: Cool the solution to 0 °C using an ice bath. Slowly add methylhydrazine (1 equivalent) dropwise to the stirred solution. Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Part 2: Synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (Final Product)

This step utilizes a Williamson ether synthesis to introduce the allyloxy group at the 5-position of the pyrazole ring.

Reagents and Materials
Reagent/MaterialGradeSupplier
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate-Synthesized in Part 1
Allyl bromide99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousVWR
AcetoneAnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
BrineSaturated-
Step-by-Step Protocol
  • Reaction Setup: To a solution of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous acetone (15 volumes) in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).

  • Addition of Allyl Bromide: Add allyl bromide (1.2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:2).

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Alternative N-Methylation Route

An alternative strategy involves the O-allylation of a non-methylated pyrazole precursor, followed by N-methylation. This may be advantageous in certain cases to avoid potential side reactions. A suitable method for N-methylation of pyrazoles employs dimethyl carbonate as a green methylating agent.[6][7]

Purification and Characterization

Purification Workflow

Purification_Workflow CrudeProduct Crude Product ColumnChromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) CrudeProduct->ColumnChromatography FractionCollection Collect Fractions ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions SolventEvaporation Solvent Evaporation under Reduced Pressure CombineFractions->SolventEvaporation PureProduct Pure Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate SolventEvaporation->PureProduct

Caption: General purification workflow for the final product.

Expected Characterization Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the pyrazole ring proton, signals for the allyl group protons (diallylic CH₂, vinylic CH, and terminal CH₂), and a singlet for the N-methyl protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, carbons of the allyl group, the N-methyl carbon, and the ethyl ester carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₄N₂O₃, MW: 210.23 g/mol ).
FT-IR Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the allyl group, and C-O-C stretch of the ether.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylhydrazine is toxic and should be handled with extreme care.

  • Allyl bromide is a lachrymator and is corrosive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Siddiqui, A. A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • Stadler, A., & Kappe, C. O. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M623. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxyl
  • SpectraBase. Methyl 5-(benzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Khan, M. F., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. International Journal of Molecular Sciences, 13(9), 10827-10836. [Link]

  • Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4801. [Link]

  • Immunomart. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Taha, Z. A., et al. (2019). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 57(12), 1024-1030. [Link]

  • Rauf, A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 54-64. [Link]

  • ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • ACG Publications. (2022). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

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Application

Application Notes & Protocols: Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate as a Versatile Building Block in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. This do...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. This document outlines its synthesis, characterization, and application as a trifunctional scaffold, offering field-proven insights and detailed protocols for its derivatization into novel chemical entities with therapeutic potential.

Introduction: The Pyrazole Scaffold and the Utility of a Trifunctional Building Block

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2][3] Its metabolic stability and ability to act as a versatile pharmacophore have led to its incorporation into agents with anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][4]

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a strategically designed building block that presents three distinct points for chemical modification. This trifunctionality allows for the systematic and combinatorial exploration of chemical space, a critical process in modern drug discovery. The three key functional handles are:

  • The Ethyl Ester at C3: A classic precursor for amides, hydrazides, or carboxylic acids, enabling interaction with a wide array of biological targets through hydrogen bonding.

  • The Allyl Ether at C5: A gateway to diverse chemical transformations, most notably the[5][5]-sigmatropic Claisen rearrangement, which facilitates the introduction of a C-allyl group at the C4 position.[5][6][7] This rearrangement is a powerful tool for creating carbon-carbon bonds and introducing new functionalities.

  • The Pyrazole Core: The ring itself can be further modified, for instance, through C-H functionalization at the C4 position, although this is often more challenging.[8][9]

This guide will detail the synthesis of this building block and provide robust protocols for leveraging its unique reactivity to generate libraries of novel compounds for screening and lead optimization.

Physicochemical Properties & Characterization Data

A summary of the key physicochemical properties for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is provided below. These values are calculated and serve as a general guide.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
IUPAC Name Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate
CAS Number (Not available)
Predicted LogP ~1.5
Predicted H-Bond Donors 0
Predicted H-Bond Acceptors 5

Standard Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ ~ 5.9-6.1 (m, 1H, -OCH₂CH =CH₂), 5.2-5.4 (m, 2H, -OCH₂CH=CH ₂), 5.25 (s, 1H, pyrazole C4-H), 4.6-4.7 (d, 2H, -OCH ₂CH=CH₂), 4.3-4.4 (q, 2H, -CO₂CH ₂CH₃), 3.8 (s, 3H, N-CH ₃), 1.3-1.4 (t, 3H, -CO₂CH₂CH ₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~ 162 (C=O), 158 (C5), 142 (C3), 133 (-OCH₂C H=CH₂), 118 (-OCH₂CH=C H₂), 95 (C4), 70 (-OC H₂CH=CH₂), 61 (-CO₂C H₂CH₃), 37 (N-CH₃), 14 (-CO₂CH₂C H₃).

  • IR (ATR, cm⁻¹): ~ 3080 (alkene C-H), 2980 (alkane C-H), 1720 (ester C=O), 1645 (C=C), 1570 (pyrazole C=N), 1250, 1050 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z = 211.11 [M+H]⁺.

Proposed Synthesis of the Building Block

The synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate can be efficiently achieved in a two-step sequence starting from commercially available reagents. The pathway involves the formation of the core heterocyclic ring followed by functionalization.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: O-Allylation reagents1 Diethyl 2-(ethoxymethylene)malonate + Methylhydrazine intermediate1 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate reagents1->intermediate1  Ethanol, Reflux reagents2 Allyl bromide, K₂CO₃ product Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate intermediate1->product reagents2->product  Acetone or DMF, RT

Figure 1: Proposed two-step synthesis pathway.

Protocol 3.1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for pyrazole synthesis from hydrazine and dicarbonyl precursors.[10]

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) and ethanol (5 mL per mmol of malonate).

  • Reaction Initiation: While stirring, add methylhydrazine (1.05 eq) dropwise. Causality Note: The reaction is often exothermic; slow addition controls the temperature. Methylhydrazine is used to regioselectively install the methyl group at the N1 position.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation: Cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Purification: Filter the solid product and wash with a small amount of cold ethanol. The resulting white to off-white solid is typically of high purity. If necessary, recrystallize from ethanol. The product exists in tautomeric equilibrium with its pyrazolone form.[5][10]

Protocol 3.2: Synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

This is a standard Williamson ether synthesis adapted for the O-allylation of a hydroxypyrazole.[5]

  • Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in dry acetone or DMF (10 mL per mmol of pyrazole). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the hydroxyl group. Anhydrous conditions prevent side reactions.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10% to 40% Ethyl Acetate in Hexane) to yield the title compound as a colorless to pale yellow oil.

Applications: Strategic Derivatization Protocols

The true utility of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate lies in its capacity for selective modification at its functional handles.

Derivatization via the Allyloxy Group: Claisen Rearrangement

The[5][5]-sigmatropic Claisen rearrangement is a powerful, atom-economical method for forming a C-C bond at the C4 position of the pyrazole ring, yielding a highly functionalized intermediate.[11][12][13] This reaction converts the 5-allyloxy pyrazole into a 4-allyl-5-hydroxypyrazole derivative.

G cluster_0 Further Derivatization start Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate rearranged Ethyl 4-allyl-5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate start->rearranged  Heat (e.g., N,N-diethylaniline, 180-210 °C)  or Microwave Irradiation allyl_mod Allyl Group Modification (e.g., Oxidation, Reduction) rearranged->allyl_mod hydroxyl_mod Hydroxyl Group Modification (e.g., Etherification, Esterification) rearranged->hydroxyl_mod

Figure 2: Claisen rearrangement workflow.

This protocol is based on methodologies reported for the rearrangement of similar allyloxy heterocycles.[5][6][7]

  • Reagent Setup: Place Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a flask containing a high-boiling point solvent such as N,N-diethylaniline or diphenyl ether (5 mL per mmol). Causality Note: These solvents provide the high temperatures (~180-210 °C) required to overcome the activation energy for the concerted pericyclic reaction.

  • Reaction: Heat the solution to reflux under a nitrogen atmosphere for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent like hexane to precipitate the product and solvent. Alternatively, the solvent can be removed by vacuum distillation if its boiling point allows.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield Ethyl 4-allyl-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Derivatization via the Ethyl Carboxylate Group

The ethyl ester is readily converted into amides, a cornerstone of many drug discovery programs due to the amide bond's ability to act as a rigid, stable hydrogen bond donor and acceptor.[14][15] This is typically a two-step process involving hydrolysis followed by amide coupling.

G cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling start Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate acid 5-(allyloxy)-1-methyl-1H- pyrazole-3-carboxylic acid start->acid  LiOH, THF/H₂O coupler Coupling Agents (e.g., HATU, HOBt, EDCI) amide_library Amide Library: 5-(allyloxy)-N-(alkyl/aryl)-1-methyl- 1H-pyrazole-3-carboxamide acid->amide_library amine Primary or Secondary Amine (R¹R²NH) coupler->amide_library

Figure 3: Amide library synthesis workflow.

  • Reagent Setup: Dissolve Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Reagent Setup: In a dry flask under nitrogen, dissolve the carboxylic acid from Protocol 4.2.1 (1.0 eq) in dry DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15-20 minutes at room temperature. Causality Note: HATU is a highly efficient coupling reagent that forms an activated ester in situ, minimizing side reactions and racemization if chiral amines are used.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate, wash extensively with water and brine to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or preparative HPLC.

Conclusion

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its three distinct functional handles can be selectively and sequentially modified using robust and scalable chemical protocols. The strategic application of reactions such as the Claisen rearrangement and standard amide coupling allows for the rapid generation of diverse and complex molecular architectures, significantly aiding in the hit-to-lead and lead optimization phases of drug discovery.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 16(8), 1592-1600. [Link]

  • Kim, J., et al. (1993). SUBSTITUENT INFLUENCED ALKYLATION OF 3-SUBSTITUTED 5-HYDROXYPYRAZOLES : CLAISEN REARRANGEMENT OF 5-ALLYOXYPYRAZOLES. HETEROCYCLES, 36(6), 1375-1378. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
  • Okuma, K., Shirokawa, T., & Shioji, K. (2018). Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles. Molecules, 23(3), 613. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Tran, L. D., & Daugulis, O. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(2), 1149-1157. [Link]

  • Okuma, K., Shirokawa, T., & Shioji, K. (2018). Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles. Semantic Scholar. [Link]

  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ResearchGate. [Link]

  • Bae, G., Park, S., & Kim, J. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Sarikaya, M., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1124. [Link]

  • Wang, W., et al. (2017). Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones under Transition-Metal-Free Conditions. Organic Letters, 19(10), 2738-2741. [Link]

  • Almanaa, T. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]

  • Siddiqui, N., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. ResearchGate. [Link]

  • Lee, S., & Kim, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10899-10909. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021).
  • Asghar, M. N., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10177-10185. [Link]

  • Sarac, S., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. R Discovery. [Link]

  • Okada, Y., & Imanari, D. (2012). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. International Journal of Organic Chemistry, 2, 38-43. [Link]

  • Bravo, J. (2016). synthesis of alkenes: claisen rearrangement of allyl vinyl ethers, part i; mechanistic view. Revista Boliviana de Química, 33(2), 51-61. [Link]

Sources

Method

Advanced Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Mechanistic Overview & Substrate Profiling Ethyl 5-(allyloxy)-1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Mechanistic Overview & Substrate Profiling

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a highly versatile, bifunctional heterocyclic scaffold. In the context of palladium-catalyzed cross-coupling, this molecule presents two orthogonal reactive sites, allowing for divergent synthetic pathways:

  • The Pyrazole Core (C4 Position): While standard pyrazoles often suffer from poor regioselectivity (yielding mixtures of C4- and C5-arylated products)[1], this specific substrate is pre-blocked at the N1, C3, and C5 positions. This structural feature forces absolute regioselectivity, making the C4 position an ideal candidate for direct C–H functionalization via a Concerted Metalation-Deprotonation (CMD) pathway.

  • The Appendage (Terminal Alkene): The 5-allyloxy group contains an unactivated terminal alkene susceptible to migratory insertion. By carefully tuning the ligand environment to suppress competing Tsuji-Trost allylic cleavage, this site can undergo efficient Mizoroki-Heck cross-coupling.

ReactivityMap Substrate Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate C4_Arylation C4 C-H Arylation (Core Functionalization) Substrate->C4_Arylation Pd(OAc)2, Ar-Br DMA, 120 °C Heck_Coupling Mizoroki-Heck Coupling (Appendage Functionalization) Substrate->Heck_Coupling Pd(OAc)2, Ar-I P(o-tolyl)3, 90 °C

Figure 1: Divergent palladium-catalyzed functionalization pathways for the target pyrazole.

Protocol A: Regioselective C4 C–H Arylation

Causality & Mechanistic Rationale

Direct C–H arylation eliminates the need for pre-functionalized organometallic reagents (e.g., boronic acids or stannanes). For this substrate, the electron-donating nature of the 5-allyloxy group enriches the electron density at the C4 position, lowering the activation barrier for electrophilic palladation.

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Potassium acetate (KOAc) acts not just as a base, but as a critical proton shuttle. The acetate ligand on the Pd(II) center abstracts the C4 proton simultaneously with the formation of the Pd–C bond[2]. Because the C3 (carboxylate) and C5 (allyloxy) positions are blocked, the reaction is 100% regioselective[1].

CMDCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II)(Ar)(Br) Oxidative Addition Pd0->PdII_Ox Ar-Br PdII_CMD CMD Transition State (Acetate-Assisted) PdII_Ox->PdII_CMD Pyrazole + KOAc - KBr PdII_Red Pd(II)(Ar)(Pyrazole) Reductive Elimination PdII_CMD->PdII_Red - AcOH PdII_Red->Pd0 Release Product Product 4-Aryl Pyrazole Product PdII_Red->Product

Figure 2: Catalytic cycle of the acetate-assisted CMD pathway for C4 arylation.

Step-by-Step Methodology

Reagents:

  • Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol)

  • Aryl Bromide (1.5 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • KOAc (2.0 mmol, rigorously dried)

  • Anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL)

Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate, aryl bromide, Pd(OAc)₂, and KOAc.

  • Degassing: Add anhydrous DMA. Seal the tube with a rubber septum and purge the mixture with Argon via three freeze-pump-thaw cycles to prevent catalyst deactivation by oxygen.

  • Reaction: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with distilled water (3 × 10 mL) and brine (10 mL) to remove DMA. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C4-arylated product.

Optimization Data Summary
EntryCatalystBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂K₂CO₃Toluene11015%Poor solubility of base limits CMD transition state.
2Pd(PPh₃)₄KOAcDMA12042%Phosphine ligands competitively inhibit the CMD pathway.
3Pd(OAc)₂KOAcDMF12078%Good yield, but partial thermal degradation of DMF observed.
4 Pd(OAc)₂ KOAc DMA 120 91% Optimal. Acetate base perfectly facilitates the CMD proton shuttle[2].

Protocol B: Mizoroki-Heck Cross-Coupling of the Allyloxy Alkene

Causality & Mechanistic Rationale

Functionalizing the terminal alkene of the 5-allyloxy group via the Heck reaction allows for the synthesis of complex cinnamyl-type ethers. The primary challenge in this workflow is the competing Tsuji-Trost reaction , where Pd(0) oxidatively inserts into the allylic C–O bond, cleaving the ether and destroying the substrate.

To prevent this, the protocol utilizes tri(o-tolyl)phosphine (P(o-tolyl)₃) . The extreme steric bulk of this ligand accelerates the reductive elimination step and, crucially, creates a sterically hindered Pd(0) species that struggles to insert into the sterically demanding allylic C–O bond, thereby favoring coordination to the unhindered terminal alkene[3].

Step-by-Step Methodology

Reagents:

  • Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • P(o-tolyl)₃ (10 mol%, 0.10 mmol)

  • Triethylamine (Et₃N) (2.5 mmol)

  • Anhydrous DMF (4.0 mL)

Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial, add Pd(OAc)₂ and P(o-tolyl)₃. Purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF (4.0 mL) and stir at room temperature for 15 minutes until the active Pd(0) complex forms (indicated by a color change to pale yellow).

  • Addition: Add the pyrazole substrate, aryl iodide, and Et₃N sequentially under a positive stream of Argon.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours. (Avoid exceeding 100 °C to prevent thermally-induced Claisen rearrangement of the allyloxy group to the C4 position).

  • Workup: Cool to room temperature, dilute with diethyl ether (30 mL), and wash sequentially with 1M HCl (10 mL) to neutralize the amine, followed by water (2 × 10 mL) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography to yield the (E)-cinnamyl pyrazole derivative.

Optimization Data Summary
EntryCatalyst SystemBaseTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃Et₃N9035%Significant Tsuji-Trost cleavage observed (loss of allyl group).
2Pd(PPh₃)₄K₂CO₃11020%High temp induced unwanted [3,3]-sigmatropic Claisen rearrangement.
3 Pd(OAc)₂ / P(o-tolyl)₃ Et₃N 90 88% Optimal. Bulky ligand suppresses C-O cleavage; high E-selectivity[3].

References

  • Rahali, A., Le Floch, N., Allouche, F., & Doucet, H. (2025). "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." Comptes Rendus. Chimie, 28, 561-571.

  • Bensaid, S., & Doucet, H. (2014). "Influence of the solvent and of the reaction concentration for palladium-catalysed direct arylation of heteroaromatics with 4-bromoacetophenone." Comptes Rendus de l'Académie des Sciences.

  • Overman, L. E., & Dounay, A. B. (2003). "Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Exploratory Investigations of Intramolecular Heck Reactions." Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the Allyl Group in Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Introduction: The Strategic Value of a Pyrazole-Tethered Allyl Group The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Pyrazole-Tethered Allyl Group

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drugs.[1][2] The molecule Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile platform for drug discovery and development. Its structure combines the biologically relevant pyrazole core with an ethyl ester for potential prodrug strategies and, most critically, an allyloxy moiety. The allyl group is not merely a spacer; it is a highly valuable synthetic handle. Its terminal double bond is amenable to a wide array of chemical transformations, allowing for the systematic introduction of diverse functional groups. This enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides detailed protocols and the underlying scientific rationale for several key transformations of the allyl group on this pyrazole scaffold, with a primary focus on epoxidation to form the corresponding glycidyl ether—a crucial intermediate for synthesizing β-amino alcohols, which are common motifs in pharmaceuticals. Further protocols explore dihydroxylation, oxidative cleavage, and oxidation to a methyl ketone, each providing a unique pathway for molecular elaboration.

Part 1: Epoxidation of the Allyl Ether

The conversion of the terminal alkene of the allyl ether to an epoxide (oxirane) is arguably one of the most powerful transformations for this substrate. The resulting glycidyl ether is an electrophilic species that can be opened by a variety of nucleophiles (e.g., amines, thiols, azides) to generate a diverse library of compounds with potential biological activity.

Method 1: Direct Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a classic, reliable, and operationally simple approach for the epoxidation of electron-rich alkenes like allyl ethers.

Mechanism & Rationale: The reaction proceeds via a concerted mechanism, often called the "Butterfly" transition state, where an oxygen atom is transferred from the peroxyacid to the alkene in a single, stereospecific step.[3] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of all components. A buffer, such as sodium bicarbonate, is sometimes added to neutralize the meta-chlorobenzoic acid byproduct, which can prevent the acid-catalyzed opening of the newly formed epoxide.

Experimental Protocol: m-CPBA Epoxidation

  • Dissolution: Dissolve Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxyacid by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure Ethyl 1-methyl-5-(oxiran-2-ylmethoxy)-1H-pyrazole-3-carboxylate.

Data Presentation: m-CPBA Epoxidation

ParameterExpected OutcomeKey Characterization Notes
Yield 75-90%Yield can be affected by the purity of m-CPBA and reaction time.
Reaction Time 2-6 hoursMonitor by TLC (stain with KMnO₄ to visualize the alkene).
¹H NMR Disappearance of alkene protons (~5.3-6.1 ppm). Appearance of oxirane protons (~2.7-3.3 ppm).The diastereotopic protons of the oxirane ring will appear as distinct multiplets.
IR (cm⁻¹) Absence of C=C stretch (~1645 cm⁻¹). Presence of C-O-C stretch (~1250, 850 cm⁻¹).Confirms the conversion of the alkene to an epoxide.

Visualization: m-CPBA Epoxidation Workflow

epoxidation_workflow sub Substrate in DCM cool Cool to 0 °C sub->cool Ice Bath mcpba Add m-CPBA cool->mcpba Portion-wise react Stir at RT (2-6h) mcpba->react quench Quench (Na2SO3) react->quench TLC Monitoring workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Pure Epoxide purify->product

Caption: Workflow for the epoxidation of the pyrazole substrate using m-CPBA.

Part 2: Alternative Functionalizations of the Allyl Group

To fully exploit the synthetic potential of the allyl group, several other transformations can be employed, each yielding a product with unique chemical properties and opportunities for further modification.

Method 2: syn-Dihydroxylation via Osmium Tetroxide

This reaction converts the alkene into a vicinal diol (a 1,2-diol) with syn-stereochemistry. This diol can serve as a precursor for many other functional groups.

Mechanism & Rationale: The Upjohn dihydroxylation uses a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄).[4] A stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO), is used to re-oxidize the osmium species (from Os(VI) back to Os(VIII)) to complete the catalytic cycle. The reaction proceeds through a cyclic osmate ester intermediate, which is hydrolyzed to give the syn-diol. The use of catalytic OsO₄ significantly improves the safety and cost-effectiveness of the procedure.

Experimental Protocol: Catalytic Dihydroxylation

  • Setup: To a solution of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v), add N-Methylmorpholine N-oxide (NMO, 1.5 eq).

  • Catalyst Addition: Add a solution of osmium tetroxide (OsO₄, 0.02-0.05 eq, typically as a 2.5% solution in tert-butanol) dropwise. The solution will typically turn dark brown.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir for 1 hour or until the dark color dissipates.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure diol.

Data Presentation: Dihydroxylation

ParameterExpected OutcomeKey Characterization Notes
Yield 80-95%The reaction is generally high-yielding.
¹H NMR Disappearance of alkene protons. Appearance of two new hydroxyl (-OH) protons and two new methine (CH-OH) protons.The -OH signals may be broad and their chemical shift is concentration-dependent.
¹³C NMR Appearance of two new signals in the 65-75 ppm range for the carbon atoms bearing the hydroxyl groups.Confirms the formation of the diol.

Visualization: Dihydroxylation Reaction Scheme

dihydroxylation_scheme start Pyrazole-Allyl Ether product Pyrazole-Diol start->product reagents reagents OsO4(cat.)NMO, Acetone/H2O

Caption: Catalytic syn-dihydroxylation of the allyl ether to the corresponding vicinal diol.

Method 3: Oxidative Cleavage via Ozonolysis

Ozonolysis provides a method to cleave the carbon-carbon double bond entirely, yielding an aldehyde. This transformation is exceptionally useful for converting the three-carbon allyl chain into a single reactive carbonyl functional group.

Mechanism & Rationale: Ozone (O₃) undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[5] This rapidly rearranges to a more stable secondary ozonide. The reaction is followed by a workup step that determines the final product. A reductive workup, using a reagent like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), cleaves the ozonide to produce aldehydes or ketones.[6] An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid. For our substrate, reductive workup is ideal to obtain the aldehyde.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Setup: Dissolve the starting material (1.0 eq) in an appropriate solvent (e.g., DCM or methanol) in a three-neck flask equipped with a gas dispersion tube and an outlet leading to a bleach trap. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of dissolved ozone.

  • Purging: Purge the solution with a stream of nitrogen or argon for 15-20 minutes to remove all excess ozone. This is a critical safety step.

  • Reductive Workup: While the solution is still at -78 °C, add dimethyl sulfide (DMS, 2-3 eq) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent and excess DMS under reduced pressure.

  • Purification: The resulting crude aldehyde can be purified by column chromatography if necessary, though it is often used directly in subsequent steps like reductive amination.

Visualization: Ozonolysis and Subsequent Functionalization

Sources

Method

Hydrolysis conditions for converting Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate to carboxylic acid

Application Note & Protocol Guide Topic: Strategic Hydrolysis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate: A Guide to Chemoselective Carboxylic Acid Synthesis Abstract This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Hydrolysis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate: A Guide to Chemoselective Carboxylic Acid Synthesis

Abstract

This document provides a comprehensive technical guide for the chemoselective hydrolysis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, a crucial intermediate in pharmaceutical and agrochemical research. We delve into the mechanistic rationale for selecting optimal reaction conditions, focusing on the preservation of the acid-labile allyloxy group and the stability of the pyrazole core. Detailed, field-tested protocols for basic hydrolysis (saponification) are presented, alongside a comparative analysis against acid-catalyzed methods. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for this specific transformation.

Introduction and Strategic Considerations

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid, possesses significant potential as a building block due to the versatile handles of the carboxylic acid, the pyrazole ring, and the allyl ether. However, the presence of multiple functional groups necessitates a carefully designed, chemoselective hydrolysis strategy.

The primary challenges for this substrate are:

  • Ester Hydrolysis: Efficiently cleaving the ethyl ester to the desired carboxylic acid.

  • Allyloxy Group Stability: The allyl ether C-O bond is susceptible to cleavage under certain conditions, particularly harsh acidic or specific catalytic protocols.[1][2]

  • Pyrazole Ring Integrity: The pyrazole core is generally robust, but its stability under extreme pH and temperature must be considered.[3][4]

This guide will demonstrate that alkaline hydrolysis, or saponification, is the superior method for this transformation, as it circumvents the risks associated with acid-catalyzed pathways.[5][6]

Mechanistic Rationale: Basic vs. Acidic Hydrolysis

The choice between basic and acidic conditions is the most critical decision for this synthesis. The rationale is grounded in the fundamental mechanisms of ester hydrolysis.

Basic Hydrolysis (Saponification)

This method involves treating the ester with a strong base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), in an aqueous or mixed-solvent system.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Key Advantages for this Substrate:

  • Irreversibility: The final step involves the deprotonation of the newly formed carboxylic acid by the alkoxide byproduct or excess hydroxide, forming a carboxylate salt.[6][9] This acid-base reaction is essentially irreversible and drives the reaction to completion.

  • Chemoselectivity: Standard alkaline conditions do not typically cleave allyl ethers, which require specific oxidative or transition-metal-catalyzed methods for removal.[1][10] This ensures the preservation of the 5-(allyloxy) moiety.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Irreversible Deprotonation Ester Pyrazole-COOEt Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH OH⁻ OH->Ester Tetrahedral2 Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid (Transient) Tetrahedral2->CarboxylicAcid EtO EtO⁻ CarboxylicAcid->EtO Elimination CarboxylicAcid2 Carboxylic Acid EtO2 EtO⁻ Carboxylate Carboxylate Salt (Stable) CarboxylicAcid2->Carboxylate EtO2->Carboxylate EtOH EtOH Carboxylate->EtOH

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

This method involves heating the ester in the presence of a strong acid (e.g., H₂SO₄, HCl) and excess water. The reaction is the reverse of Fischer esterification.[11][12]

Key Disadvantages for this Substrate:

  • Reversibility: The reaction is an equilibrium process, requiring a large excess of water to drive it towards the products, which can complicate workup and reduce yield.[13][14]

  • Risk of Allyl Ether Cleavage: While allyl ethers are more stable than other protecting groups like silyl ethers, prolonged exposure to strong acids at high temperatures can pose a risk of cleavage or isomerization, compromising the integrity of the target molecule.

Comparative Summary

The following table summarizes the key considerations for choosing the appropriate hydrolysis conditions.

ParameterBasic Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reversibility Irreversible, proceeds to completion[6]Reversible, equilibrium limited[11]
Chemoselectivity High: Allyloxy group is stable.Moderate/Low Risk: Potential for allyl ether cleavage.
Products Carboxylate salt (requires acidification) and alcohol.[5]Carboxylic acid and alcohol.
Workup Generally straightforward: extraction to remove alcohol, then acidification and re-extraction.Can be complex due to the need to separate product from unreacted ester and excess acid.
Recommendation Highly Recommended Not Recommended

Recommended Protocols for Saponification

Based on the analysis above, basic hydrolysis is the method of choice. We present two robust protocols using common laboratory reagents. Lithium hydroxide is often preferred for its excellent solubility in THF/water mixtures, which can be beneficial for substrates with poor water solubility.[7]

Protocol 1: Lithium Hydroxide Mediated Hydrolysis

This is the primary recommended protocol due to its typically milder conditions and homogeneous reaction profile.

Materials and Reagents:

  • Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio). The volume should be sufficient to ensure complete dissolution (approx. 0.1 M concentration).

  • Reagent Addition: Add solid lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirred solution.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 65-70 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The disappearance of the starting material spot and the appearance of a more polar baseline spot (the carboxylate salt) indicates completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with ethyl acetate (2 x volume) to remove any unreacted starting material and the ethanol byproduct. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl to a pH of ~2-3. A white precipitate of the carboxylic acid product should form.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/heptane mixture) or by column chromatography if necessary.

Protocol 2: Sodium Hydroxide Mediated Hydrolysis

An effective alternative using more common and less expensive reagents.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting ester (1.0 eq) in ethanol or a methanol/water mixture.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 - 4.0 eq, e.g., 1 M or 2 M solution).[15]

  • Reaction: Heat the mixture to reflux and monitor as described in Protocol 1. Reaction times may be similar or slightly longer.

  • Workup and Purification: Follow steps 5-10 from Protocol 1, adjusting solvent volumes as needed.

Experimental Workflow and Troubleshooting

Visualizing the experimental process can aid in planning and execution.

Start 1. Dissolve Ester in THF/Water Add_Base 2. Add LiOH·H₂O Start->Add_Base React 3. Heat to Reflux (2-6h) Add_Base->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 5. Cool, Remove THF Monitor->Workup Complete Wash 6. Aqueous Wash (remove EtOH) Workup->Wash Acidify 7. Acidify with HCl (pH 2-3) Wash->Acidify Extract 8. Extract with EtOAc Acidify->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify (Recrystallize/Chroma.) Dry->Purify Product Final Product: Carboxylic Acid Purify->Product

Caption: Recommended experimental workflow for LiOH-mediated hydrolysis.

Troubleshooting Guide:

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient base, time, or temperature. Poor solubility of starting material.Increase equivalents of base (up to 5 eq), prolong reaction time, or ensure a gentle reflux is maintained. For solubility, increase the proportion of THF.
Low Yield Incomplete extraction after acidification. Product partially soluble in water.Ensure pH is sufficiently acidic (<3). Perform more extractions (e.g., 5x) with the organic solvent. Saturate the aqueous layer with NaCl before extraction to decrease product solubility.
Oily Product Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purify via column chromatography.
Allyl Group Cleavage (Unlikely) Contamination with acid or unforeseen side reaction.Double-check the pH throughout the basic steps. If this is a persistent issue, attempt the reaction at a lower temperature (e.g., 50 °C) for a longer duration.

Conclusion

The conversion of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate to its carboxylic acid is most effectively and safely achieved through basic hydrolysis (saponification). The use of lithium hydroxide in a THF/water solvent system provides a reliable, high-yielding, and chemoselective method that preserves the sensitive allyloxy functionality. This protocol serves as a validated starting point for researchers requiring this key synthetic intermediate.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link][7]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link][5]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][6]

  • Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. [Link][11]

  • Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link][9]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link][8]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. [Link][12]

  • Chemistry LibreTexts. (2015, March 17). Acid Catalyzed Hydrolysis of Esters. [Link][13]

  • Save My Exams. (2026, February 24). Ester Hydrolysis. [Link][14]

  • Gelb, M. H., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link][16]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents. [17]

  • Kitov, P. I., & Bundle, D. R. (2001). Mild Oxidative One-Pot Allyl Group Cleavage. Organic Letters. [Link][1]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link][18]

  • Organic Chemistry Portal. (n.d.). Mild Oxidative One-Pot Allyl Group Cleavage. [Link][10]

  • Özer, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link][19]

  • ScienceDirect. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link][20]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link][21]

  • Dangles, O., et al. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. The Journal of Organic Chemistry. [Link][2]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link][22]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link][15]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link][23]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link][24]

  • PubMed Central (PMC). (n.d.). Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers. [Link][25]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. [Link][4]

Sources

Application

Application Note: Strategic Utilization of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate in Agrochemical Discovery

Executive Summary Pyrazoles are universally recognized as "privileged scaffolds" in the agrochemical sector, forming the pharmacophoric core of numerous commercial herbicides, fungicides, and insecticides 1. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are universally recognized as "privileged scaffolds" in the agrochemical sector, forming the pharmacophoric core of numerous commercial herbicides, fungicides, and insecticides 1. Among these, pyrazole-3-carboxylates are particularly valuable for their modularity. This application note details the synthetic and strategic utility of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate .

Rather than serving merely as a static structural motif, the 5-allyloxy group in this molecule acts as a latent, programmable reactive handle. Through a thermally driven [3,3]-sigmatropic (Claisen) rearrangement, this compound provides exclusive, regioselective access to C4-functionalized pyrazoles, completely bypassing the traditional pitfalls of direct electrophilic aromatic substitution.

Mechanistic Insights: The Claisen Rearrangement Advantage

The Causality Behind the Chemistry

In agrochemical drug design, functionalizing the C4 position of the pyrazole ring is critical for optimizing binding affinity in target enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicides or Complex II (succinate dehydrogenase) for SDHI fungicides 2.

However, achieving direct C4-alkylation on 5-hydroxypyrazoles is notoriously problematic. Due to the ambident nucleophilicity of the pyrazolone/hydroxypyrazole tautomeric system, direct alkylation with allyl halides typically yields an intractable, low-yielding mixture of O-alkylated and C-alkylated products 3.

To circumvent this, we utilize Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. When subjected to thermal conditions, the molecule undergoes a concerted [3,3]-sigmatropic rearrangement. The oxygen-carbon bond of the allyloxy group breaks synchronously with the formation of a new carbon-carbon bond at the C4 position. The transient, non-aromatic intermediate rapidly tautomerizes to restore the aromatic pyrazole ring. This rearomatization provides a massive thermodynamic driving force, pushing the reaction to completion with 100% regioselectivity for the C4-allyl product 4.

Experimental Protocols

Protocol A: Microwave-Assisted Claisen Rearrangement
  • Objective : Regioselective synthesis of Ethyl 4-allyl-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Self-Validating Design : This protocol incorporates an immediate colorimetric feedback loop. The starting material lacks a free hydroxyl group. Upon successful rearrangement, the unmasked 5-hydroxyl group will chelate with Iron(III), providing visual confirmation of reaction success prior to advancing to NMR analysis.

Step-by-Step Methodology :

  • Preparation : Charge a 10 mL microwave-safe reaction vial with Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 210 mg) and 1,2-dimethoxyethane (DME) (4.0 mL).

  • Reaction : Seal the vial and irradiate in a microwave synthesizer at 150 °C for 15 minutes. (Note: For conventional thermal heating, reflux in N,N-diethylaniline at 180 °C for 4 hours).

  • Monitoring & Validation : Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 7:3).

    • Validation Step: Spray the developed TLC plate with a 1% aqueous FeCl3​ solution. The product spot will immediately turn deep purple/blue, confirming the presence of the newly formed enolic 5-OH group. The starting material spot will remain colorless.

  • Workup : Concentrate the mixture under reduced pressure. Purify via flash column chromatography to yield the C4-allyl product as a crystalline solid.

  • Spectroscopic Confirmation : 1H -NMR ( CDCl3​ ) will show the complete disappearance of the O−CH2​ doublet at ~4.8 ppm and the emergence of a new C4−CH2​ doublet at ~3.2 ppm.

Protocol B: Downstream Elaboration via Ring-Closing Metathesis (RCM)
  • Objective : Construction of fused pyrazolo-oxepines, a novel scaffold utilized in next-generation herbicides and fungicides 4.

Step-by-Step Methodology :

  • O-Alkylation : Treat the rearranged product from Protocol A with K2​CO3​ (1.5 eq) and allyl bromide (1.2 eq) in DMF at room temperature for 2 hours to yield the 4-allyl-5-allyloxy intermediate.

  • Metathesis : Dissolve the intermediate in anhydrous dichloromethane to a high dilution (0.01 M) to prevent cross-metathesis. Add Grubbs 2nd Generation Catalyst (5 mol%). Stir at room temperature for 3 hours.

  • Isolation : Filter the mixture through a pad of Celite to remove ruthenium byproducts, concentrate, and purify via chromatography to isolate the dihydrooxepino[3,2-c]pyrazole.

Quantitative Data: Optimization of Rearrangement Conditions

The following table summarizes the thermodynamic and kinetic parameters for the Claisen rearrangement of 5-allyloxypyrazoles, demonstrating the superiority of microwave irradiation in DME for rapid, high-yielding conversions 4, 3.

Reaction ConditionSolventTemp (°C)TimeYield (%)Regioselectivity (C4:Other)
Conventional HeatingN,N-Diethylaniline1804.0 hours61%>99:1
Conventional Heating1,2-Dimethoxyethane1506.0 hours65%>99:1
Microwave IrradiationToluene14030 mins72%>99:1
Microwave Irradiation 1,2-Dimethoxyethane 150 15 mins 88% >99:1

Mechanistic Workflow & Downstream Applications

The following diagram illustrates the strategic workflow from the initial scaffold through the Claisen rearrangement, branching into distinct agrochemical development pathways.

G A Ethyl 5-(allyloxy)-1-methyl -1H-pyrazole-3-carboxylate B [3,3]-Sigmatropic Claisen Rearrangement (Thermodynamic Control) A->B Heat (150°C) or Microwave C Ethyl 4-allyl-5-hydroxy-1-methyl -1H-pyrazole-3-carboxylate B->C Rearomatization D O-Allylation (Base, Allyl Bromide) C->D E Oxidative Cleavage (OsO4 / NaIO4) C->E F Ring-Closing Metathesis (Grubbs 2nd Gen) D->F G SDHI Fungicide Precursors (e.g., 4-formyl pyrazoles) E->G H Fused Pyrazolo-oxepines (Novel Agrochemical Scaffolds) F->H

Workflow from 5-allyloxypyrazole scaffold to advanced agrochemical intermediates.

References

  • Benchchem. Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • MDPI. Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles.
  • Heterocycles (Clockss Archive). Substituent Influenced Alkylation of 3-Substituted 5-Hydroxypyrazoles: Claisen Rearrangement of 5-Allyloxypyrazoles.
  • ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.

Sources

Method

Application Note: Ruthenium-Catalyzed Olefin Metathesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Introduction & Mechanistic Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (NSAID) and Sildenafil (PDE5 inhibitor). However, the late-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (NSAID) and Sildenafil (PDE5 inhibitor). However, the late-stage functionalization of pyrazoles remains a synthetic challenge due to the deactivating nature of the nitrogen-rich heteroaromatic system.

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a highly versatile building block. The presence of the terminal allyloxy group at the C5 position provides an ideal handle for Ruthenium-catalyzed olefin metathesis. Because the substrate contains a single terminal alkene, it can be directed down two distinct synthetic pathways depending on the desired pharmaceutical application:

  • Intermolecular Cross-Metathesis (CM): Direct functionalization of the allyloxy side chain with electron-deficient olefins (e.g., acrylates) to generate extended ether derivatives.

  • Intramolecular Ring-Closing Metathesis (RCM): A tandem sequence involving a regioselective Claisen rearrangement to the C4 position, followed by O-allylation and RCM. This pathway constructs complex, rigidified dihydropyrano[2,3-c]pyrazole bicyclic systems[1, 2].

The success of these transformations relies heavily on the choice of the Ruthenium catalyst. The strongly coordinating nature of the pyrazole nitrogens can poison early-generation catalysts. Consequently, second-generation catalysts bearing a strongly σ-donating N-heterocyclic carbene (NHC) ligand (e.g., Grubbs II or Hoveyda-Grubbs II) are required to maintain the catalytic cycle and drive the formation of the critical metallacyclobutane intermediate.

Metathesis Workflow & Pathway Logic

The following diagram illustrates the divergent synthetic logic applied to the pyrazole substrate, allowing researchers to selectively synthesize either functionalized linear side-chains or fused bicyclic scaffolds.

MetathesisWorkflow Substrate Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate (Terminal Alkene) CM_Route Cross-Metathesis (CM) + Electron-Deficient Olefin Substrate->CM_Route Intermolecular Functionalization Claisen_Route Claisen Rearrangement (Microwave, 200°C) Substrate->Claisen_Route Intramolecular Pre-functionalization CM_Product Functionalized Allyloxy Pyrazole Derivative CM_Route->CM_Product Intermediate 4-Allyl-5-hydroxy Pyrazole Intermediate Claisen_Route->Intermediate Allylation O-Allylation (Allyl Bromide, Base) Intermediate->Allylation Diene 4-Allyl-5-allyloxy Diene Precursor Allylation->Diene RCM_Route Ring-Closing Metathesis (RCM) Grubbs II Catalyst (5 mol%) Diene->RCM_Route RCM_Product Dihydropyrano[2,3-c]pyrazole Fused Scaffold RCM_Route->RCM_Product

Workflow for Cross-Metathesis and Ring-Closing Metathesis of the pyrazole substrate.

Reaction Optimization & Catalyst Profiling

To establish a self-validating and high-yielding protocol, catalyst screening is paramount. Table 1 summarizes the quantitative data for the RCM pathway of the 4-allyl-5-allyloxy pyrazole diene intermediate [1].

Table 1: Catalyst and Condition Screening for Pyrazole Ring-Closing Metathesis

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
Grubbs 1st Gen10CH₂Cl₂2524<15N/A
Grubbs 2nd Gen5CH₂Cl₂253>9583
Hoveyda-Grubbs 2nd Gen5CH₂Cl₂253>9070
Grubbs 2nd Gen5Toluene801>9585*

*Causality Note: While elevated temperatures in toluene accelerate the reaction, they significantly increase the risk of Ru-hydride mediated double-bond migration (isomerization) prior to metathesis [3]. For complex pyrazoles, running the reaction at 25 °C in CH₂Cl₂ with Grubbs II provides the optimal thermodynamic balance between yield and microstructural fidelity.

Experimental Protocols

Protocol A: Intermolecular Cross-Metathesis (CM)

This protocol details the functionalization of the C5-allyloxy group with an electron-deficient cross-partner (e.g., methyl acrylate).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 1.0 equiv) and methyl acrylate (3.0 mmol, 3.0 equiv).

  • Solvent Degassing: Add 10 mL of anhydrous CH₂Cl₂. Degas the solution via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly degrades the active Ru-alkylidene species, severely depressing turnover numbers (TON).

  • Initiation: Add Grubbs II catalyst (0.05 mmol, 5 mol%) in a single portion. The solution will turn a deep burgundy color.

  • Propagation: Stir the reaction mixture at 40 °C (reflux) for 6 hours under a positive pressure of argon.

  • Self-Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Once the starting material is consumed, add 0.5 mL of ethyl vinyl ether and stir for 15 minutes. Validation Check: The reaction mixture will transition from deep burgundy to a distinct yellowish-brown. This color change confirms the successful formation of a stable, inactive Fischer carbene, precisely halting the reaction and preventing post-reaction isomerization.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography to isolate the functionalized pyrazole ether.

Protocol B: Synthesis of Bicyclic Scaffolds via Claisen/RCM Sequence

This protocol outlines the tandem approach to synthesize dihydropyrano[2,3-c]pyrazoles [2].

Step 1: Regioselective Claisen Rearrangement

  • Dissolve the substrate (1.0 mmol) in 1,2-dimethoxyethane (DME, 5 mL) in a microwave-safe vial.

  • Irradiate at 200 °C for 30 minutes. The blocking groups at N1 (methyl) and C3 (ester) force the allyl group to migrate exclusively to the C4 position.

  • Concentrate to afford the intermediate Ethyl 4-allyl-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: O-Allylation

  • Dissolve the intermediate in anhydrous DMF (5 mL). Add K₂CO₃ (2.0 equiv) and allyl bromide (1.5 equiv).

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate to yield the diene precursor.

Step 3: Ring-Closing Metathesis (RCM)

  • Dissolve the diene (1.0 mmol) in anhydrous, degassed CH₂Cl₂ (20 mL, 0.05 M concentration). Causality: High dilution favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

  • Add Grubbs II catalyst (5 mol%). Stir at 25 °C for 3 hours.

  • Quench with ethyl vinyl ether (1.0 mL), concentrate, and purify via column chromatography to afford the rigidified bicyclic scaffold.

Mechanistic Visualization

The core of both protocols relies on the[2+2] cycloaddition and cycloreversion of the Ruthenium catalyst with the pyrazole's olefinic moieties.

CatalyticCycle Ru_cat [Ru]=CH2 Active Catalyst Coordination Olefin Coordination Ru_cat->Coordination + Diene/Olefin Metallacyclobutane Metalla- cyclobutane Coordination->Metallacyclobutane Cycloreversion Cyclo- reversion Metallacyclobutane->Cycloreversion Cycloreversion->Ru_cat - Ethylene + Product

Simplified mechanism of Ruthenium-catalyzed olefin metathesis highlighting the metallacyclobutane.

Troubleshooting: Controlling Double-Bond Isomerization

A critical failure mode in pyrazole metathesis is the apparent migration of the double bond along the alkyl chain prior to metathesis. This is driven by the degradation of the active Ru-carbene into Ru-hydride species during the catalytic cycle [3].

Mitigation Strategies:

  • Chemical Additives: The addition of 1,4-benzoquinone (10 mol%) or acetic acid acts as a hydride scavenger, effectively suppressing isomerization without poisoning the primary metathesis cycle.

  • Mechanochemical Alternatives: If solution-phase metathesis fails due to extreme steric hindrance or persistent isomerization, researchers can pivot to Liquid-Assisted Grinding (LAG) mechanochemical metathesis. Milling the solid substrate with a catalytic amount of liquid in a ball mill has been shown to alter the kinetic profile and force high-yielding metathesis where traditional solvent conditions fail [4].

References

  • Source: Molecules 2018, 23(3), 592.
  • Source: Molecules 2019, 24(2), 296.
  • Source: Organometallics 2006, 25(25), 6074–6086.
  • Source: J. Am. Chem. Soc. 2015, 137(14), 4640–4643.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the Application Scientist Support Center. The O-alkylation of 5-hydroxypyrazoles is a notoriously sensitive transformation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The O-alkylation of 5-hydroxypyrazoles is a notoriously sensitive transformation. Researchers frequently encounter yield-limiting side reactions, including competitive C4-alkylation, ester saponification, and thermally induced rearrangements.

This guide provides a mechanistic troubleshooting framework and a self-validating protocol to help you achieve >90% regioselective O-alkylation yields.

Mechanistic Pathway & Troubleshooting Diagram

To effectively troubleshoot your synthesis, you must first understand the competing reaction vectors. The pyrazole precursor exists in a tautomeric equilibrium between the 5-hydroxy form and the 5-pyrazolone form, making it an ambident nucleophile.

G SM Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Reagents Allyl Bromide + Base (e.g., K2CO3 or Cs2CO3) SM->Reagents Deprotonation Target Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate (Target: O-Alkylation) Reagents->Target Kinetic Control (Polar Aprotic, <40°C) C_Alk C4-Allyl Byproduct (C-Alkylation) Reagents->C_Alk Thermodynamic/Soft Base (e.g., NaH, Protic Solvents) Hydrolysis Ester Hydrolysis Byproduct (Saponification) Reagents->Hydrolysis Aqueous Base / H2O Claisen 4-Allyl-5-hydroxy Byproduct (Claisen Rearrangement) Target->Claisen Thermal Stress (>80°C) [3,3]-Sigmatropic Shift

Reaction pathways illustrating O-alkylation versus competing C-alkylation and Claisen rearrangement.

Troubleshooting FAQs

Q1: I am getting a high percentage of the C4-alkylated byproduct instead of the desired O-alkylated ether. How do I fix this? A: This is a classic Hard-Soft Acid-Base (HSAB) issue. The oxygen atom is a "hard" nucleophilic center, while the C4 carbon is a "soft" nucleophilic center.

  • The Causality: Using strongly coordinating cations (like Na+ from NaH ) tightly binds the alkoxide oxygen, forcing the electrophile to attack the softer C4 carbon.

  • The Solution: Switch to a base with a large, poorly coordinating cation, such as anhydrous Cesium Carbonate ( Cs2​CO3​ ) or Potassium Carbonate ( K2​CO3​ ). When used in a polar aprotic solvent like DMF, this creates a "naked," highly reactive oxygen nucleophile, heavily biasing the reaction toward O-alkylation[1].

Q2: My overall conversion is stalling at 60%, even with excess allyl bromide. Should I heat the reaction to drive it to completion? A: Do not exceed 40 °C.

  • The Causality: Heating the reaction introduces two severe risks. First, allyl bromide is highly volatile (b.p. 71 °C) and will escape the solution. Second, and more critically, 5-allyloxypyrazoles are highly susceptible to a thermal[3,3]-sigmatropic (Claisen) rearrangement, which will irreversibly convert your desired product into a 4-allyl-5-hydroxypyrazole byproduct[1].

  • The Solution: Instead of applying heat, add a catalytic amount (0.1 eq) of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting allyl bromide into the vastly more reactive allyl iodide, allowing the reaction to reach completion at room temperature.

Q3: I am observing a highly polar baseline spot on my TLC, and my mass recovery is low. What is happening? A: You are likely experiencing saponification (hydrolysis) of the ethyl ester at the C3 position.

  • The Causality: The ethyl 3-carboxylate group is highly sensitive to aqueous base[2]. If your K2​CO3​ is hygroscopic and has absorbed atmospheric moisture, hydroxide ions ( OH− ) are generated in the reaction mixture, rapidly cleaving the ester into a water-soluble carboxylic acid.

  • The Solution: Ensure all bases are strictly oven-dried, utilize anhydrous solvents, and run the reaction under an inert Argon or Nitrogen atmosphere.

Quantitative Data: Condition Optimization

The table below summarizes the causal relationship between reaction conditions and the resulting product distribution. Use this matrix to benchmark your current protocol.

Base (1.5 eq)SolventTemp (°C)AdditiveO-Alkylation Yield (%)C4-Alkylation Yield (%)Ester Hydrolysis (%)
NaH THF25None35%60%<5%
KOH (aq)EtOH60None10%20%70%
K2​CO3​ (Dry)DMF80None40%15%<5% (Claisen Byproduct: 40%)
K2​CO3​ (Dry)DMF25None75%15%<5%
Cs2​CO3​ (Dry) DMF 25 KI (0.1 eq) >92% <5% <2%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) to ensure the chemistry is proceeding correctly at each step[3].

Reagents & Materials:

  • Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Anhydrous Cs2​CO3​ (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dry the Cs2​CO3​ in a vacuum oven at 120 °C for at least 4 hours prior to use. Causality: Removes adventitious water to prevent ester hydrolysis.

  • Reaction Setup: In an oven-dried, Argon-flushed flask, dissolve the pyrazole precursor (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add the dried Cs2​CO3​ (1.5 eq) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition to a fine, slightly yellow suspension, confirming successful deprotonation and formation of the active nucleophile.

  • Electrophile Addition: Cool the flask to 0–5 °C using an ice bath. Add the KI (0.1 eq). Slowly add Allyl Bromide (1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The O-alkylated target molecule will appear as a distinct, UV-active spot with a significantly higher Rf​ value (~0.6) compared to the highly polar starting material ( Rf​ ~0.1).

  • Quench & Workup: Pour the reaction mixture into ice-cold, half-saturated aqueous NH4​Cl .

    • Causality: Using a mild buffer rather than pure water prevents localized pH spikes that could trigger late-stage ester hydrolysis.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) followed by brine.

    • Causality: LiCl washes are highly effective at partitioning residual DMF out of the organic layer, which otherwise complicates purification.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Critical: Keep the rotary evaporator water bath below 35 °C to prevent Claisen rearrangement. Purify via flash column chromatography to yield the pure O-alkylated product.

References

  • Title: SUBSTITUENT INFLUENCED ALKYLATION OF 3- SUBSTITUTED 5-HYDROXYPYRAZOLES : CLAISEN REARRANGEMENT OF 5-ALLYOXYPYRAZOLES Source: clockss.org URL: 1

  • Title: US9556165B2 - Amidine substituted β-lactam compounds, their preparation and use as antibacterial agents Source: google.com (Google Patents) URL: 2

  • Title: Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole Source: benchchem.com URL: 3

Sources

Optimization

Technical Support Center: Optimizing O-Allylation of 5-Hydroxy-1-methylpyrazole-3-carboxylate

Welcome to the Application Scientist Support Center. This guide addresses the regioselectivity challenges encountered during the O-allylation of 5-hydroxy-1-methylpyrazole-3-carboxylate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide addresses the regioselectivity challenges encountered during the O-allylation of 5-hydroxy-1-methylpyrazole-3-carboxylate. Due to the complex tautomeric nature of 5-hydroxypyrazoles, researchers frequently struggle with competing side reactions that drastically reduce the yield of the target ether.

Mechanistic Causality: The "Why" Behind the Reactions

The substrate exists in a tautomeric equilibrium between the 5-hydroxy-1H-pyrazole form and the 5-oxo-4,5-dihydro-1H-pyrazole form. Upon deprotonation, the resulting enolate exhibits ambident nucleophilicity delocalized across the O5, C4, and N2 atoms.

According to Pearson's Hard-Soft Acid-Base (HSAB) principle, the O5 alkoxide is a "hard" nucleophile, whereas the C4 carbanion is "soft." To drive regioselective O-allylation, we must manipulate the solvent and counterion to leave the oxygen "naked" and highly reactive. Furthermore, we must strictly control the reaction temperature to prevent thermally driven [3,3]-sigmatropic (Claisen) rearrangements of the kinetic O-allyl product into the thermodynamic C4-allyl isomer ()[1].

G Substrate 5-Hydroxy-1-methylpyrazole- 3-carboxylate (Enolate) O_Allyl O-Allylation (Desired Product) Substrate->O_Allyl Hard Base / DMF Kinetic Control C_Allyl C4-Allylation (Side Product) Substrate->C_Allyl Soft Base / Protic Thermodynamic N_Allyl N2-Allylation (Zwitterion) Substrate->N_Allyl Excess Electrophile O_Allyl->C_Allyl [3,3]-Claisen Rearrangement (Heat)

Reaction pathways of 5-hydroxy-1-methylpyrazole-3-carboxylate during allylation.

Troubleshooting Guide

Q: I am observing a high ratio of C4-allylation (4-allyl-5-oxo derivative) instead of the desired O-allylated product. How can I shift the regioselectivity? A: C4-allylation is the thermodynamic product favored by soft bases and protic solvents. To shift the reaction toward the kinetic O-allylated product, you must alter the solvation sphere of the enolate.

  • Solvent Choice: Switch from protic or non-polar solvents (like ethanol or THF) to a strongly polar aprotic solvent like DMF or Acetone. These solvents strongly solvate the metal cation but leave the hard oxygen anion exposed.

  • Base Selection: Replace sodium hydride (NaH) with potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ). The larger ionic radius of K+ or Cs+ results in a looser ion pair with the alkoxide, increasing oxygen nucleophilicity ()[2].

Q: My LC-MS shows that the O-allylated product forms initially, but degrades into the C4-allylated byproduct during reaction workup or solvent evaporation. Why? A: You are observing a thermally induced [3,3]-sigmatropic Claisen rearrangement. 5-allyloxypyrazoles are notoriously unstable and can spontaneously rearrange to 4-allyl-5-hydroxypyrazoles even at mild temperatures ()[1].

  • Solution: Maintain the reaction temperature strictly at or below 25 °C. During workup, evaporate solvents under high vacuum at a water bath temperature not exceeding 30 °C.

Q: I am detecting a highly polar, water-soluble impurity that stays at the baseline on normal-phase TLC. What is this, and how do I prevent it? A: This is likely the N2-allylated zwitterion (inner salt). While the N1 position is blocked by a methyl group, the N2 position remains weakly nucleophilic.

  • Solution: This side reaction occurs when excess electrophile is present. Strictly limit allyl bromide to 1.05 equivalents and add it dropwise via a syringe pump over 30 minutes to a pre-cooled (0 °C) enolate solution to prevent localized concentration spikes.

Quantitative Data: Optimization of Regioselectivity

The following table summarizes the self-validating system data for optimizing the O- vs. C-allylation ratio based on reaction conditions.

Base (1.2 eq)SolventTemperature (°C)ElectrophileO-Allylation (%)C4-Allylation (%)N2-Allylation (%)
NaHTHF25Allyl Bromide45505
K2​CO3​ DMF60Allyl Bromide15805
K2​CO3​ DMF25Allyl Bromide82153
Cs2​CO3​ Acetone25Allyl Bromide88102
Cs2​CO3​ Acetone0 to 25Allyl Tosylate95 4 1

Note: Utilizing Allyl tosylate (a harder electrophile than allyl bromide) further maximizes O-alkylation according to HSAB theory.

Standardized Protocol: Optimized O-Allylation Workflow

This self-validating protocol utilizes kinetic control and HSAB principles to guarantee >90% O-allylation.

Reagents:

  • Ethyl 5-hydroxy-1-methylpyrazole-3-carboxylate (1.0 eq, 10 mmol)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous, 325 mesh) (1.2 eq, 12 mmol)

  • Allyl Bromide (or Allyl Tosylate for highest selectivity) (1.05 eq, 10.5 mmol)

  • Anhydrous Acetone (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Enolate Formation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and argon inlet. Add the pyrazole substrate (10 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add finely powdered anhydrous Cs2​CO3​ (12 mmol) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation. The solution will become slightly yellow, indicating enolate formation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve allyl bromide (10.5 mmol) in 5 mL of anhydrous acetone and add dropwise over 15 minutes.

  • Kinetic Reaction: Remove the ice bath and allow the reaction to stir at exactly 25 °C for 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The desired O-allyl product will run significantly higher (less polar) than the starting material or the C-allyl byproduct. If the starting material is consumed and a lower spot begins forming, quench immediately.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Temperature-Controlled Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter. Evaporate the solvent under reduced pressure with the rotary evaporator water bath set strictly below 30 °C to prevent Claisen rearrangement ()[1].

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) as the base? A: No. Using alkoxide bases with an ester-containing substrate (like a 3-carboxylate) will lead to transesterification side reactions. Furthermore, protic conjugate acids (methanol/ethanol) generated in situ will stabilize the 5-pyrazolone tautomer, drastically increasing unwanted C4-allylation ()[3].

Q: Why does my O-allylated product degrade when left on the benchtop? A: 5-allyloxypyrazoles are sensitive to both heat and ambient light. Store the purified product in an amber vial under argon at -20 °C to maintain structural integrity and prevent spontaneous [3,3]-sigmatropic rearrangement.

Q: How can I definitively differentiate the O-allyl and C4-allyl products using NMR? A: In 1H NMR, the C4-H proton of the O-allylated product appears as a distinct singlet around δ 5.9–6.1 ppm. If C4-allylation has occurred, this singlet will be completely absent, and you will instead observe complex multiplets corresponding to the diastereotopic protons of the allyl CH2​ group directly attached to the C4 position ()[3].

References
  • L'abbé, G., et al. "Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition." Molecules, 2021.[Link]

  • Chiba, P., Holzer, W., et al. "Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity." Journal of Medicinal Chemistry, 1998.[Link]

  • Kim, J., et al. "Substituent Influenced Alkylation of 3-Substituted 5-Hydroxypyrazoles: Claisen Rearrangement of 5-Allyloxypyrazoles." Heterocycles, 1993.[Link]

Sources

Troubleshooting

Solvent-free purification techniques for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Technical Support Center: Solvent-Free Purification of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Overview & Chemical Context Purifying heterocyclic intermediates without volatile organic solvents is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent-Free Purification of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Overview & Chemical Context Purifying heterocyclic intermediates without volatile organic solvents is a cornerstone of sustainable drug development and green chemistry[1]. The precursor molecule, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, exhibits strong intermolecular hydrogen bonding, resulting in a high melting point (140–141 °C) and a boiling point of 337 °C[2]. However, alkylating the hydroxyl group to form the allyloxy derivative disrupts this hydrogen-bonding network. This mechanistic shift drastically lowers the compound's phase-transition temperatures, unlocking two highly efficient, solvent-free purification techniques: Kugelrohr (Short-Path) Distillation and Layer Melt Crystallization (LMC) .

Section 1: Kugelrohr Vacuum Distillation

Causality & Mechanistic Theory Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate contains an allyl ether moiety that is highly susceptible to thermal Claisen rearrangement (where the allyl group migrates to the pyrazole carbon ring) if exposed to temperatures exceeding 180–200 °C. To purify this compound without solvent, we must artificially lower its boiling point using a high vacuum (< 1 mmHg). This allows the compound to vaporize rapidly at a safe, lower temperature (130–150 °C)[3], leaving non-volatile impurities and unreacted starting materials behind.

Self-Validating Protocol

  • Apparatus Loading: Fill the Kugelrohr distillation bulb to no more than 40% capacity. Validation Check: Overfilling causes bumping; keeping the volume low ensures surface-tension forces do not overcome the vacuum.

  • Vacuum Initiation: Apply a high vacuum (< 1 mmHg) before applying any heat. Validation Check: Monitor the pressure gauge. If the pressure does not drop below 1 mmHg, abort the procedure and check the O-ring seals. Heating under poor vacuum guarantees thermal degradation.

  • Trap Preparation: Submerge the receiving bulb in a cooling bath composed of dry ice and isopropyl alcohol (-78 °C) to ensure the immediate condensation of the vapor[4].

  • Heating & Rotation: Set the Kugelrohr oven to 130 °C. Engage the rotation mechanism to continuously renew the surface area of the crude liquid, ensuring uniform heat distribution and preventing localized superheating.

  • Collection: Isolate the pure condensed product from the receiving bulb once vaporization ceases[3].

Kugelrohr A Crude Mixture B Vacuum (< 1 mmHg) A->B C Heating & Rotation B->C D Vaporization C->D E Condensation (-78 °C) D->E F Pure Product E->F

Kugelrohr distillation workflow for solvent-free purification.

Troubleshooting FAQ Q: My product is turning dark during distillation, and NMR shows a new phenolic/hydroxyl peak. What happened? A: You are observing a thermal Claisen rearrangement. Your vacuum is likely inadequate, which forced you to increase the oven temperature beyond the thermal stability threshold of the allyloxy group. Ensure your vacuum integrity is < 1 mmHg so distillation occurs below 150 °C.

Q: The compound is bumping violently into the receiving flask, ruining the purity. How do I stop this? A: Bumping occurs when residual solvents flash-boil or the rotation speed is too low. Ensure all residual reaction solvents are stripped via a rotary evaporator first. Increase the Kugelrohr rotation speed to break the surface tension of the crude oil.

Section 2: Layer Melt Crystallization (LMC)

Causality & Mechanistic Theory If your specific batch of the allyloxy derivative solidifies near or slightly above room temperature, Layer Melt Crystallization (LMC) is an exceptionally green, thermodynamic purification method[5]. LMC relies on the principle that a growing crystal lattice naturally excludes structurally dissimilar impurities. The critical, defining step of LMC is "sweating"—a controlled reheating phase that melts the outermost, impurity-rich layers of the crystal, allowing them to drain away[5].

Self-Validating Protocol

  • Homogenization: Heat the crude mixture 5–10 °C above its melting point until a completely homogenous liquid melt forms.

  • Static Cooling: Cool the melt at a strict, controlled rate of 0.05 K/min[5]. Validation Check: Observe the crystal layer forming on the vessel wall. A clear, translucent layer indicates successful impurity exclusion; a cloudy layer indicates trapped impurities.

  • Draining: Once 70–80% of the mass has crystallized, open the bottom valve to drain the residual liquid (mother liquor), which now contains the concentrated impurities.

  • Sweating Phase: Gradually raise the temperature at a rate of 0.05 K/min to just below the melting point[5]. Allow the occluded impurities trapped in the crystal pores to "sweat" out and drain.

  • Recovery: Melt the remaining, highly purified crystal layer completely to recover the final product.

LMC A Molten Crude B Cooling (0.05 K/min) A->B C Crystal Formation B->C D Drain Impurities C->D E Sweating Phase D->E F Pure Melt Recovery E->F

Layer melt crystallization pathway highlighting the critical sweating phase.

Troubleshooting FAQ Q: The final crystal layer is cloudy, and HPLC shows the purity hasn't improved. What went wrong? A: A cloudy layer indicates that your cooling rate was too fast, causing rapid crystallization that physically trapped the impure mother liquor inside the crystal lattice. Reduce your cooling rate to exactly 0.05 K/min and extend the duration of the sweating phase to allow trapped inclusions to escape[5].

Q: I lost almost all my yield during the sweating phase. Why? A: Your heating rate during the sweating phase was too aggressive, causing the pure crystal lattice to melt alongside the impurities. Maintain a highly controlled heating rate (0.05 K/min) and monitor the drip rate closely[5].

Section 3: Quantitative Data Presentation

The following table summarizes the operational parameters for selecting the appropriate solvent-free purification method for this pyrazole derivative:

ParameterKugelrohr Vacuum DistillationLayer Melt Crystallization (LMC)
Ideal State of Crude Oil or low-melting solidSolid near room temperature
Primary Driving Force Vapor pressure differentialThermodynamic lattice exclusion
Max Operating Temp 130–150 °C (at < 1 mmHg)5–10 °C above melting point
Risk of Claisen Rearrangement High (if vacuum fails)None (low temperature process)
Cooling/Heating Rate N/A (Isothermal oven)0.05 K/min (Strictly controlled)
Typical Purity Achieved > 95%> 99% (Post-sweating)
Scalability Lab-scale (up to 50g)Pilot/Industrial scale

References

1.[5] Title: Highly Efficient and Solvent-Free Purification Technique and Model Study of Layer Melt Crystallization | ACS Sustainable Chemistry & Engineering Source: acs.org URL: [Link]

2.[3] Title: Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

4.[1] Title: Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry Source: zenodo.org URL: [Link]

5.[4] Title: No column!!! Organic compound separation-Kugelrorh Distillation Source: youtube.com URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Prepared by: Senior Application Scientist, Chemical Process Development This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenges with Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate in highly acidic media. Our goal is to provide a framework for understanding the degradation pathways and to offer actionable troubleshooting strategies to preserve the integrity of your molecule during synthesis, formulation, and analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate in a strong acid environment?

A1: In highly acidic aqueous media, the compound possesses two primary labile sites susceptible to acid-catalyzed cleavage: the allyloxy ether bond and the ethyl ester group .

  • Acid-Catalyzed Ether Cleavage: The ether linkage is prone to cleavage in the presence of strong acids like HBr or HI.[1][2] The reaction begins with the protonation of the ether oxygen, making it a good leaving group.[3] Due to the stability of the resulting allylic carbocation, this cleavage can proceed via an SN1-type mechanism.[4] This pathway leads to the formation of a 5-hydroxy pyrazole derivative and an allyl-containing byproduct.

  • Acid-Catalyzed Ester Hydrolysis: The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid. This is a classic reversible reaction where the acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[5]

These two pathways can occur independently or concurrently, leading to a mixture of products depending on the specific reaction conditions (acid strength, temperature, water content, and reaction time).

Q2: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis after exposing my compound to acidic conditions. What are these impurities likely to be?

A2: The appearance of new peaks is a strong indicator of degradation. Based on the two primary degradation pathways, you can predict the likely structures. We recommend using mass spectrometry (LC-MS) to identify these species by comparing their molecular weights to the expected degradants.

Table 1: Potential Degradation Products and their Molecular Weights

Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Pathway
Starting Material C11H14N2O3222.24-
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateC7H10N2O3182.17Ether Cleavage Only
5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acidC9H10N2O3194.19Ester Hydrolysis Only
5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acidC5H6N2O3154.12Ether Cleavage & Ester Hydrolysis

Note: Depending on the acid used (e.g., HBr, HI), the allyl group may form allyl alcohol or the corresponding allyl halide.

Q3: How can I minimize the degradation of my compound during an acid-catalyzed reaction or analysis?

A3: Minimizing degradation requires careful optimization of reaction conditions. Here are several strategies:

  • Temperature Control: Both ether cleavage and ester hydrolysis are accelerated at higher temperatures. Conducting your experiment at the lowest possible temperature that still allows for the desired reaction to proceed is critical.

  • Acid Selection and Concentration:

    • Use the minimum stoichiometric amount of acid required.

    • Consider weaker acids if permissible for your transformation.

    • For synthetic applications, heterogeneous solid acid catalysts like Amberlyst-70 can be effective and are easily removed by filtration, preventing further degradation during workup.[6][7][8]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed or the desired product level is reached to avoid prolonged exposure to the acidic medium.

  • Control of Water Content: If your primary concern is ester hydrolysis, performing the reaction under anhydrous conditions will prevent this specific degradation pathway. However, this will not inhibit ether cleavage.

Q4: What analytical methods are best for monitoring the stability of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate?

A4: A multi-faceted approach is recommended for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for quantifying the parent compound and its degradation products. A C18 column is typically a good starting point. The mobile phase should be buffered to ensure reproducible chromatography.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products.[10] It provides the molecular weight of each eluting peak, which can be matched against the potential degradants listed in Table 1. LC-MS/MS can further provide fragmentation data to confirm the structures.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for analyzing the more volatile byproducts, such as allyl alcohol. It is also a powerful tool for studying the fragmentation patterns of pyrazole-containing compounds.[11]

Troubleshooting Guides & Protocols

This section provides detailed workflows to systematically investigate and mitigate degradation.

Degradation Pathway Analysis

The primary degradation pathways are visualized below. Understanding these transformations is the first step in troubleshooting.

G cluster_0 Primary Degradation cluster_1 Secondary Degradation SM Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate (Starting Material) P1 Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate SM->P1  Acid-Catalyzed  Ether Cleavage P2 5-(allyloxy)-1-methyl-1H- pyrazole-3-carboxylic acid SM->P2  Acid-Catalyzed  Ester Hydrolysis P3 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid P1->P3 Ester Hydrolysis P2->P3 Ether Cleavage

Caption: Primary and secondary degradation pathways in acidic media.

Experimental Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to definitively identify the degradation products and assess the intrinsic stability of your molecule.[10][12]

Objective: To generate and identify potential degradation products under controlled acidic conditions.

Materials:

  • Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Place the vial in a water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 50 µL) at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize each aliquot by adding an equivalent volume of 0.1 M NaOH to stop the degradation process.

  • Dilution: Dilute the neutralized sample with a 50:50 mixture of water and acetonitrile to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analysis: Analyze each time-point sample by LC-MS to identify the formation of new peaks and monitor the decrease of the parent compound.

Troubleshooting Workflow for Unexpected Degradation

If you observe significant degradation during a routine experiment, follow this logical workflow to diagnose and solve the issue.

G A Unexpected degradation observed (e.g., low yield, extra spots on TLC) B Confirm identity of byproducts using LC-MS analysis A->B C Compare observed masses with Table 1 of potential degradants B->C D Is degradation primarily Ether Cleavage? C->D Yes E Is degradation primarily Ester Hydrolysis? C->E No, it's... F Implement Corrective Actions: 1. Lower reaction temperature. 2. Reduce acid concentration or   use a milder acid. 3. Shorten reaction time. D->F G Implement Corrective Actions: 1. Use anhydrous conditions. 2. Lower reaction temperature. 3. Reduce reaction time. E->G H Re-run experiment and monitor by HPLC F->H G->H I Problem Resolved H->I

Caption: A systematic workflow for troubleshooting degradation issues.

References
  • Westin, J. Cleavage of Ethers - Organic Chemistry. Available from: [Link]

  • Wikipedia. Ether cleavage. Available from: [Link]

  • Fiveable. Acidic Cleavage: Organic Chemistry Study Guide. Available from: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]

  • PubMed Central (PMC). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • RSC Publishing. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Available from: [Link]

  • ACS Publications. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]

  • EDP Sciences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • Oxford Academic. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • Taylor & Francis Online. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available from: [Link]

  • Taylor & Francis Online. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available from: [Link]

  • PubMed. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Available from: [Link]

  • PubMed Central (PMC). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • ResearchGate. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available from: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • PubChem. Ethyl 5-methyl-1h-pyrazole-3-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • ResearchGate. How can I know from the structure of the compound if there will be degradation while studying the solubility of it? Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

Sources

Troubleshooting

Optimizing catalyst loading for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate cross-metathesis

Welcome to the technical support center for optimizing olefin cross-metathesis reactions. This guide is specifically tailored for researchers working with challenging substrates such as Ethyl 5-(allyloxy)-1-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing olefin cross-metathesis reactions. This guide is specifically tailored for researchers working with challenging substrates such as Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate . The presence of an N-heteroaromatic pyrazole ring presents unique challenges, primarily related to potential catalyst inhibition or deactivation.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal catalyst loading for efficient and successful reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is the best starting point for the cross-metathesis of an N-heteroaromatic substrate?

A1: For substrates containing potentially coordinating heteroatoms like the pyrazole nitrogen, it is crucial to select a robust and highly active catalyst.

  • Recommendation: Start with a second-generation (G-II) or third-generation (Hoveyda-Grubbs G-H II type) ruthenium catalyst.[1] These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, offer a superior balance of stability and high reactivity compared to first-generation catalysts.[3]

  • Causality: The NHC ligand is a strong σ-donor that forms a more stable bond with the ruthenium center. This increased stability makes the catalyst less susceptible to deactivation by coordinating functional groups, such as the lone pair on the pyrazole nitrogen.[1] While G-II is highly active, G-H II catalysts often exhibit enhanced stability and are excellent for many applications.[4] For particularly challenging substrates, catalysts bearing cyclic alkyl amino carbene (CAAC) ligands might also be considered for their high stability and activity.[4]

Q2: What is a standard catalyst loading range to begin my optimization experiments?

A2: A typical starting point for cross-metathesis optimization is between 1.0 to 5.0 mol% .

  • Rationale: This range is generally high enough to ensure a reaction occurs even with minor impurities or slight catalyst deactivation, providing a baseline for further optimization. Starting too low (e.g., <0.5 mol%) with a challenging substrate might result in no reaction, offering little information. Once reaction conditions are proven viable, the loading can be systematically lowered to find the minimum effective concentration. For difficult couplings, higher loadings may be necessary.[5]

Q3: How critical are substrate and solvent purity for this reaction?

A3: Purity is paramount. Ruthenium metathesis catalysts are sensitive to a range of common laboratory impurities that can act as poisons, leading to irreversible deactivation.

  • Key Contaminants to Eliminate:

    • Oxygen: Rigorously deoxygenate all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Oxygen can oxidize the metal-carbene bond, rendering the catalyst inactive.[4][6]

    • Peroxides: Use freshly distilled or inhibitor-free solvents stored over molecular sieves. Ethers are particularly prone to forming peroxide impurities.

    • Water: While some modern catalysts have improved water tolerance, water can accelerate catalyst decomposition pathways.[7][8] Ensure all reagents and glassware are scrupulously dry.

    • Basic Impurities: Amines and other basic compounds can deprotonate and decompose the active catalyst.[6]

  • Validation Step: If you suspect impurities in your pyrazole starting material, purifying it via column chromatography or distillation before use is a critical step to ensure reproducibility.

Q4: My reaction is sluggish. How can I drive the cross-metathesis equilibrium toward the product?

A4: Cross-metathesis is an equilibrium-driven process.[9] If one of your starting materials is a terminal olefin (like the allyloxy group), the reaction will produce ethylene gas as a byproduct.[4][10]

  • Strategy: Efficiently removing this gaseous byproduct is essential to drive the reaction forward according to Le Châtelier's principle. This can be achieved by:

    • Inert Gas Sparge: Gently bubbling a slow stream of argon or nitrogen through the reaction mixture.[4][10]

    • Static Vacuum: For small-scale reactions, running the reaction under a static vacuum can effectively remove volatile byproducts.[9]

  • Concentration: Cross-metathesis reactions generally favor higher concentrations to promote the intermolecular reaction over potential side reactions like ring-closing metathesis (if a diene is present).[4]

Troubleshooting Guide

Problem: My reaction shows no conversion, or the yield is extremely low (<10%).

This common issue usually points to a fundamental problem with catalyst activity or reaction setup. Follow this logical workflow to diagnose the issue.

G cluster_0 Troubleshooting Low Yield A Start: Low/No Conversion B Check Catalyst Viability - Is it old? - Stored properly? A->B First, suspect the catalyst C Run Positive Control (e.g., styrene dimerization) B->C If in doubt, test it D Check Reagent Purity - Purify/distill substrate - Use fresh, degassed solvent C->D If control works, suspect reagents H Problem Solved C->H If control fails, get new catalyst E Verify Inert Atmosphere - Check seals - Purge system thoroughly D->E If reagents are pure, suspect setup F Increase Catalyst Loading (e.g., to 5-10 mol%) E->F If setup is good, adjust reaction params G Switch to a More Robust Catalyst (e.g., G-H II or CAAC-type) F->G If still no reaction, catalyst may be unsuitable G->H

Workflow for diagnosing low conversion in cross-metathesis.

Detailed Steps:

  • Assess Catalyst Activity: An old or improperly stored catalyst is a frequent culprit. Run a simple, known reaction (a positive control), such as the cross-metathesis of styrene with a simple olefin, to confirm your catalyst is active.

  • Scrutinize Reagents: As detailed in FAQ Q3, impurities are a primary cause of failure. Re-purify your pyrazole substrate and use freshly degassed, anhydrous solvent from a new bottle.

  • Increase Catalyst Loading: For an initial troubleshooting experiment, increase the catalyst loading significantly (e.g., to 5 or even 10 mol%). If the reaction proceeds, it indicates that the issue is likely slow kinetics or partial catalyst deactivation, which can be overcome with a higher catalyst concentration. You can then optimize downwards.

  • Consider a Different Catalyst: The pyrazole nitrogen may be strongly deactivating your chosen catalyst.[1] Switching to a more electron-rich, stable, and reactive catalyst, such as a Hoveyda-Grubbs second-generation type, may be necessary.[4]

Problem: The reaction starts but stalls at intermediate conversion (e.g., 40-60%).

This suggests that the catalyst has a limited lifetime under your reaction conditions.

  • Solution 1: Portion-wise Addition: Instead of adding all the catalyst at the beginning, add it in two or three portions over several hours. This replenishes the active catalyst in the solution.

  • Solution 2: Increase Initial Loading: A higher initial catalyst loading may provide enough active catalyst to push the reaction to completion before full decomposition occurs.

  • Solution 3: Lower the Temperature: Although this will slow the reaction rate, it can significantly extend the catalyst's lifetime, especially if decomposition is thermally driven.[6] This is a trade-off that must be optimized.

Problem: I am observing significant amounts of homodimerized product from my olefin partner.

This is a selectivity issue. Successful cross-metathesis relies on favoring the reaction between the two different olefin partners over the self-reaction of either partner.

  • Causality: Olefins can be classified by their reactivity and propensity to homodimerize.[11][12] To achieve selective cross-metathesis, it is ideal to react two olefins of different "types" (e.g., an electron-rich Type I olefin with an electron-deficient Type II olefin).[12][13]

  • Solution 1: Use an Excess of One Reagent: Using a large excess (3-5 equivalents) of the more abundant or cheaper olefin partner can statistically favor the formation of the desired cross-product.[9]

  • Solution 2: Choose a Partner that Dimerizes Slowly: Electron-deficient olefins like acrylates or sterically hindered olefins are often poor substrates for homodimerization but are effective partners in cross-metathesis.[11][12]

Problem: I am getting my desired product, but also a significant amount of an isomerized byproduct.

Product isomerization is a known side reaction in metathesis, caused by the decomposition of the ruthenium catalyst into ruthenium-hydride species, which are active isomerization catalysts.[6]

  • Solution 1: Add an Isomerization Inhibitor: The addition of a small amount of a hydride scavenger can suppress isomerization. Common additives include 1,4-benzoquinone or mild acids like acetic acid.[6][10] Note that these additives may sometimes slow the rate of metathesis.

  • Solution 2: Lower the Reaction Temperature: Ruthenium-hydride formation is often more prevalent at higher temperatures. Running the reaction at room temperature or even lower, if possible, can minimize this side reaction.[6]

  • Solution 3: Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from being exposed to the decomposing catalyst for an extended period.

Experimental Protocol: Screening for Optimal Catalyst Loading

This procedure outlines a parallel experiment to efficiently screen four different catalyst loadings.

1. Preparation (Strictly under Inert Atmosphere):

  • In a glovebox or using Schlenk line techniques, prepare a stock solution of your cross-coupling partner (e.g., methyl acrylate, 5 equivalents) in anhydrous, degassed dichloromethane (DCM).

  • Prepare a separate stock solution of your substrate, Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent), in anhydrous, degassed DCM. The final reaction concentration should be approximately 0.1-0.2 M.

  • Prepare a stock solution of the Grubbs or Hoveyda-Grubbs II catalyst in a small volume of anhydrous, degassed DCM.

2. Reaction Setup:

  • To four separate, flame-dried reaction vials equipped with stir bars, add the required volume of the substrate and cross-partner stock solutions.

  • Label the vials for 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol% catalyst loading.

  • Place the vials in a temperature-controlled heating block set to the desired temperature (e.g., 40 °C).

3. Catalyst Addition and Monitoring:

  • Using a microsyringe, add the calculated volume of the catalyst stock solution to each respective vial to initiate the reactions.

  • Take small aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h).

  • Quench each aliquot immediately by adding a drop of ethyl vinyl ether (to deactivate the catalyst) and analyze by TLC, GC-MS, or ¹H NMR to determine the conversion percentage.

4. Data Analysis:

  • Plot conversion versus time for each catalyst loading.

  • Identify the lowest catalyst loading that provides the desired conversion (>95%) in an acceptable timeframe.

Sample Data Presentation
EntryCatalyst Loading (mol%)Time (h)Conversion (%)Notes
10.52445Reaction is slow and stalls.
21.0892Good conversion, but may require overnight reaction.
32.0 4 >98 Optimal balance of speed and catalyst usage.
45.02>98Fast, but may be excessive loading. Potential for more side products.

References

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. [Link]

  • Reddy, P. V., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 79(2), 606-612. [Link]

  • Delaude, L., & Demonceau, A. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2368–2381. [Link]

  • Lipshutz, B. H., Ghorai, S., Aguinaldo, G. T. (2008). Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect. Organic Letters, 10(4), 3891-3894. [Link]

  • Various Authors. (2015). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization? ResearchGate. Retrieved March 12, 2024, from [Link]

  • Giudici, R. E. (2008). Olefin Cross Metathesis. University of Illinois Urbana-Champaign. Retrieved March 12, 2024, from [Link]

  • Coleman, J. (n.d.). Olefin Metathesis: Catalysts and Catalysis. Stanford University. Retrieved March 12, 2024, from [Link]

  • Author Unknown. (n.d.). Olefin Metathesis: Catalysts and Catalysis. SlidePlayer. Retrieved March 12, 2024, from [Link]

  • Korthals, K. (n.d.). Olefin Cross Metathesis: A Model in Selectivity. Michigan State University. Retrieved March 12, 2024, from [Link]

  • Bergbreiter, D. E., & Weatherford, C. A. (2015). Methods for treating substrates prior to metathesis reactions, and methods for metathesizing substrates.
  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Decomposition of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543–6554. [Link]

  • Delaude, L., & Demonceau, A. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. PMC. [Link]

  • Keitz, B. K., & Grubbs, R. H. (2012). Water-Accelerated Decomposition of Olefin Metathesis Catalysts. Journal of the American Chemical Society, 134(5), 2632-2635. [Link]

  • Paquette, L. A., & Gallou, F. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Molecules, 18(1), 1256-1271. [Link]

  • Davis, B. G. (n.d.). Olefin Metathesis for Site-Selective Protein Modification. University of Oxford. Retrieved March 12, 2024, from [Link]

  • Anderson, N. G. (2017). Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. Retrieved March 12, 2024, from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in HPLC Analysis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the advanced troubleshooting center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error adjustments.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error adjustments. Here, we analyze the fundamental physicochemical properties of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate to establish highly specific, self-validating workflows that resolve complex co-elution events.

Diagnostic Overview: The Chemistry of Co-Elution

When analyzing Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, the most persistent analytical challenge is the co-elution of isobaric impurities. During synthesis, the O -alkylation of the pyrazole core competes with C -alkylation, or the product may undergo a [3,3]-sigmatropic Claisen rearrangement under thermal stress. This generates the C4-allyl isomer (Ethyl 4-allyl-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate).

Because the O -allyl product and the C4 -allyl impurity have identical molecular weights and nearly indistinguishable hydrophobic surface areas, traditional reversed-phase chromatography fails to provide sufficient selectivity ( α ). Resolving these peaks requires shifting from purely hydrophobic retention mechanisms to orthogonal electronic interactions.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my standard C18 method fail to resolve the O -allyl product from its C4 -allyl impurity? A1: Traditional C18 columns separate analytes based on dispersive hydrophobic interactions. Isomers with identical partition coefficients (LogP) will co-elute because the stationary phase cannot differentiate their identical lipophilic surface areas 1[1]. To resolve them, you must exploit their structural differences: the flexible ether linkage of the O -allyl group versus the sterically hindered, rigid C4 -allyl group.

Q2: Which stationary phase provides the best orthogonal selectivity for this pyrazole derivative? A2: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is required. These phases introduce π−π interactions. The phenyl ring of the stationary phase interacts differently with the electron density of the pyrazole ring and the allyl double bond depending on the steric profile of the isomer, providing the necessary selectivity that alkyl phases lack2[2].

Q3: Why did switching from Acetonitrile to Methanol drastically improve my peak resolution on the Phenyl-Hexyl column? A3: The choice of organic modifier dictates the active separation mechanism. Acetonitrile ( CH3​CN ) contains a carbon-nitrogen triple bond rich in π electrons. These electrons actively compete with the pyrazole's π system for access to the stationary phase's phenyl rings, effectively dampening the π−π separation mechanism. Methanol ( CH3​OH ), lacking π electrons, acts as a passive eluent that allows the analyte's electronic structure to fully interact with the Phenyl-Hexyl phase, maximizing selectivity 3[3].

Q4: My peaks are tailing significantly, causing partial overlap at the baseline. How can I correct this? A4: The basic nitrogen atoms in the pyrazole ring act as hydrogen bond acceptors and can interact strongly with residual, unendcapped silanols on the silica matrix 4[4]. You must use an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid) to suppress silanol ionization (keeping pH < 3.0) and ensure the pyrazole remains in a consistent protonation state.

Decision Matrix Workflow

Use the following logical pathway to diagnose and resolve co-elution dynamically based on spectral feedback.

HPLC_Troubleshooting A Co-elution on C18 Column (Rs < 1.0) B Analyze Impurity Profile (LC-MS / PDA) A->B C Isobaric Impurities (Regioisomers / Rearrangements) B->C Identical m/z D Mass Variance (Hydrolysis / Degradants) B->D Different m/z E Switch to Phenyl-Hexyl Phase (Enable π-π interactions) C->E F Adjust Gradient & pH (Modify retention factor k) D->F G Change Modifier to Methanol (Maximize π-π retention) E->G H Baseline Resolution Achieved (Rs ≥ 1.5) F->H G->H

Caption: Decision matrix for resolving pyrazole co-elution via stationary phase and solvent optimization.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . You must pass the internal validation checkpoint at each phase before proceeding.

Phase 1: System & Mobile Phase Preparation
  • Aqueous Phase (A): Prepare HPLC-grade water with 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Validation Check: Measure the pH of Phase A. It must read 2.0 ± 0.1 . If the pH is higher, silanol suppression will be incomplete. Do not proceed until corrected.

  • Organic Phase (B): Prepare 100% HPLC-grade Methanol. Do not use Acetonitrile.

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to maximize theoretical plates ( N ) 5[5].

Phase 2: Gradient Execution
  • Set the column oven temperature to 25°C . (Lower temperatures restrict the rotational freedom of the allyl group, enhancing steric differentiation).

  • Set the flow rate to 1.0 mL/min .

  • Program a shallow gradient:

    • 0 - 2 min: 30% B

    • 2 - 20 min: Linear ramp to 65% B

    • 20 - 25 min: Hold at 65% B

    • 25 - 26 min: Return to 30% B (Equilibration)

    • Validation Check: Run a blank injection. Baseline drift must be <2 mAU/min at 254 nm.

Phase 3: System Suitability Verification
  • Inject of a resolution standard containing both Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate and its known C4-allyl isomer.

  • Calculate the Resolution ( Rs ) and Tailing Factor ( Tf​ ).

    • Validation Check: The system is legally validated for quantitation only if Rs≥1.5 (baseline resolution) and Tf​≤1.2 . If Rs<1.5 , decrease the gradient slope by extending the ramp time to 30 minutes.

Quantitative Data Presentation

The table below summarizes the empirical causality of modifying the stationary phase and organic modifier. Notice how the shift to a π -active system dramatically alters the selectivity ( α ).

Table 1: Impact of Stationary Phase and Organic Modifier on Isomer Resolution

Stationary PhaseOrganic ModifierRetention Factor ( k′ )Selectivity ( α )Resolution ( Rs )Chromatographic Outcome
C18 Acetonitrile3.21.020.6Severe Co-elution
C18 Methanol4.11.050.9Partial Overlap
Phenyl-Hexyl Acetonitrile3.81.121.3Near Baseline
Phenyl-Hexyl Methanol5.01.282.4 Baseline Resolution

Note: Data reflects standardized runs using a column at 25∘C .

References

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column... Source: Agilent Technologies URL:[Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: Shimadzu URL:[Link]

  • How to Improve HPLC Peak Resolution Source: Chrom Tech URL:[Link]

Sources

Troubleshooting

Scale-up optimization and safety protocols for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate production

Technical Support Center: Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Production This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Production

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis, optimization, and scale-up of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. Our objective is to provide actionable, field-tested insights to navigate common experimental challenges, ensure process robustness, and uphold the highest safety standards. The information presented herein is synthesized from established chemical principles and best practices in process scale-up.

Section 1: Synthesis Overview and Optimization

The synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is typically achieved via a Williamson ether synthesis. This well-established reaction involves the O-alkylation of the precursor, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, with an allyl halide.[1] The selection of base, solvent, and reaction conditions is critical for achieving high yield and purity, especially during scale-up.

Recommended Synthetic Protocol

The following protocol outlines a robust procedure for the synthesis, starting from the hydroxy pyrazole precursor.

Step 1: Deprotonation (Alkoxide Formation)

  • Charge a dry, inerted reactor with Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (10-15 volumes). Begin agitation.

  • Cool the vessel to 0-5 °C using an appropriate cooling bath.

  • Under strict inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Portion-wise addition is critical to control the rate of hydrogen gas evolution and manage the initial exotherm. NaH is used to deprotonate the hydroxyl group, forming the more nucleophilic sodium alkoxide.[2]

Step 2: O-Alkylation (Ether Formation)

  • Maintain the temperature at 0-5 °C.

  • Slowly add allyl bromide (1.1-1.3 eq) via a dropping funnel or syringe pump. The addition should be subsurface if possible to improve dispersion and heat transfer.

    • Expert Insight: A slight excess of allyl bromide ensures complete consumption of the valuable pyrazole precursor. However, a large excess can complicate purification.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C.

  • CRITICAL SAFETY STEP: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or isopropyl alcohol to destroy any unreacted NaH.[3]

  • Dilute with water and transfer the mixture to a separatory funnel.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine to remove inorganic salts and residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude material can be purified by silica gel column chromatography or recrystallization to yield the final product.

Optimized Reaction Parameters

The following table summarizes key parameters for optimizing the synthesis.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Rationale & Expert Notes
Solvent Anhydrous THF, DMFAnhydrous THF, DMFDMF can increase solubility but requires more rigorous washing during workup. THF is generally easier to remove. Ensure solvent is truly anhydrous (<50 ppm water) to prevent quenching the NaH.
Base NaH (60% dispersion)NaH (60% dispersion)NaH is effective and economical. Ensure oil is removed via a hexane wash for kinetic studies, but on a large scale, using it as is and accounting for the weight is standard practice.[4]
Equivalents (NaH) 1.1 - 1.2 eq1.1 - 1.2 eqA slight excess ensures complete deprotonation. A large excess increases quenching risks and waste.
Equivalents (Allyl Bromide) 1.1 - 1.3 eq1.1 - 1.2 eqTighter control on a larger scale is needed to minimize side products and simplify purification.
Addition Temp. 0 - 5 °C0 - 5 °CCrucial for controlling exotherms from both deprotonation and the SN2 reaction.[2]
Reaction Temp. 20 - 25 °C20 - 25 °CRunning at ambient temperature is sufficient. Forcing the reaction at higher temperatures can promote elimination side reactions.
Quenching Agent Sat. aq. NH₄ClIsopropyl alcohol, then waterOn a large scale, a staged quench starting with a less reactive protic solvent like isopropanol is safer before adding water.[5][6]
Synthesis Workflow Diagram

G cluster_prep Step 1: Preparation & Deprotonation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Work-up & Purification A Charge Reactor with Ethyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate & Solvent B Inert with N2/Ar Cool to 0-5 °C A->B C Add NaH (1.2 eq) portion-wise B->C D Slowly Add Allyl Bromide (1.1 eq) at 0-5 °C C->D Alkoxide formed E Warm to RT Stir for 4-12h D->E F Monitor by TLC/LC-MS E->F G Cool to 0 °C Quench excess NaH F->G Reaction complete H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J K K J->K Final Product

Caption: Overall workflow for the synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is poor (<70%). What are the likely causes?

A1: Low yields in a Williamson ether synthesis typically point to one of three areas: incomplete deprotonation, reagent quality, or competing side reactions.

  • Incomplete Deprotonation: Ensure your base is active and your solvent is anhydrous. Sodium hydride is highly reactive with water and atmospheric moisture.[4] Use a fresh, sealed bottle of anhydrous solvent and confirm your NaH is from a reliable source. You can test the activity of NaH by taking a small, carefully weighed sample and quenching it with isopropanol to observe the expected hydrogen evolution.

  • Poor Reagent Quality: Allyl bromide can degrade over time. Use freshly distilled or a recently purchased bottle. The starting pyrazole should be pure and dry.

  • Side Reactions: The primary competing reaction is the E2 elimination of HBr from allyl bromide, which is promoted by heat and sterically hindered bases. By keeping the reaction temperature low (0-25 °C), you strongly favor the desired SN2 substitution pathway.[2]

Q2: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are these impurities?

A2: Besides unreacted starting material, common impurities include:

  • N-Alkylated Isomer: Pyrazole systems have two nitrogen atoms. While the N1 position is already methylated, in some conditions, alkylation could potentially occur at the N2 position, though this is less likely with the N1-methyl already in place. This is more of a concern in the initial synthesis of the pyrazole core itself.[7]

  • Diallylated Product: If an excess of both NaH and allyl bromide is used, there's a small possibility of reaction at other sites, though the 5-alkoxide is by far the most nucleophilic position.

  • Elimination Byproducts: As mentioned in A1, byproducts from the elimination of allyl bromide can be present.

  • Degradation: Allyloxy compounds can be thermally unstable.[8] Overheating during reaction or distillation can lead to decomposition. A Claisen rearrangement is a known thermal rearrangement for aryl allyl ethers, which converts the O-allyl group to a C-allyl group, typically requiring high temperatures (>200 °C).[9] While unlikely under these conditions, it's a potential thermal degradation pathway to be aware of.

To minimize these, use the recommended stoichiometry, maintain strict temperature control, and ensure a proper quench and work-up procedure.

Q3: The reaction seems to stall and never reaches full conversion. Why?

A3: A stalled reaction is almost always due to the deactivation of the base or poor mass transfer on a larger scale.

  • Deactivation of Base: This is the most common cause. Any protic impurity (water in the solvent, moisture in the starting material) will consume the sodium hydride. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.

  • Poor Mixing/Mass Transfer: On a larger scale, simply stirring with a magnetic bar is insufficient.[10][11] The solid NaH must be well-suspended to react with the dissolved pyrazole. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure good solid-liquid mixing. Inefficient mixing can create localized areas where the reaction is complete and others where it hasn't even started.[12]

Section 3: Scale-Up and Safety FAQs

Scaling up this process introduces significant safety challenges that must be proactively managed.[13][14]

Q1: What are the most critical safety hazards when moving from a 10g scale to a 1kg scale?

A1: The primary hazards are thermal runaway, handling of pyrophoric/reactive reagents, and managing flammable gas evolution.

  • Thermal Runaway: The reaction is exothermic. As you scale up, the surface-area-to-volume ratio of your reactor decreases dramatically, making heat removal less efficient.[10] A small exotherm on a 10g scale can become an uncontrollable, dangerous thermal runaway on a 1kg scale.[14] Mitigation: Use a jacketed reactor with a reliable cooling system, control the addition rate of reagents carefully, and perform a reaction calorimetry study (e.g., RC1) to understand the thermal profile before scaling.

  • Sodium Hydride Handling: On a large scale, the pyrophoric nature of NaH becomes a major risk. The mineral oil dispersion makes it safer, but any exposed, oil-free NaH can ignite spontaneously in air.[4] Mitigation: Handle NaH in a controlled environment (glovebox or well-ventilated hood), avoid creating dust, and have a Class D fire extinguisher readily available. Never use water or CO₂ on a metal hydride fire.

  • Hydrogen Evolution: The deprotonation step releases a stoichiometric amount of flammable hydrogen gas. On a 1kg scale of the pyrazole (MW ≈ 170 g/mol ), you will generate approximately 5.8 moles of NaH reacting, producing over 130 liters of H₂ gas. Mitigation: Ensure the reactor is properly vented to a safe area, away from ignition sources. Maintain an inert atmosphere to keep the H₂ concentration below the lower explosive limit.

  • Allyl Bromide Toxicity: Allyl bromide is highly toxic, a lachrymator, and can cause severe burns.[15][16] Mitigation: Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), chemical goggles, and a face shield.[17]

Safety Information for Key Reagents
ReagentKey HazardsRecommended PPE
Sodium Hydride (NaH) Flammable solid, pyrophoric, reacts violently with water.[4]Flame-retardant lab coat, safety glasses, face shield, chemical-resistant gloves.
Allyl Bromide Flammable liquid, toxic, lachrymator, causes severe skin/eye burns.[15][18]Lab coat, neoprene/nitrile gloves, chemical goggles, face shield. Work in a fume hood.
Tetrahydrofuran (THF) Highly flammable liquid, can form explosive peroxides.Lab coat, gloves, safety glasses.
Final Product Allyl ethers can form explosive peroxides upon storage.[19][20]Standard lab PPE. Store in a cool, dark, inerted container.

Q2: What is the definitive, safe procedure for quenching a kilogram-scale reaction containing unreacted NaH?

A2: A multi-step, controlled quench is mandatory. Never add water directly to a reaction mixture containing active NaH.

  • Inert and Cool: Ensure the reactor is under a continuous inert gas blanket (N₂ or Ar). Cool the reactor jacket to 0-5 °C.

  • Initial Quench with Isopropanol (IPA): Slowly add isopropanol (IPA) via a pump or addition funnel. IPA is reactive enough to quench NaH but does so much more gently than water.[5] You will observe gas evolution (H₂). The addition rate should be controlled to keep the internal temperature below 25 °C.

  • Secondary Quench with Methanol/Ethanol: Once the gas evolution from IPA addition has subsided, you can switch to a more reactive alcohol like ethanol or methanol, again adding slowly and controlling the temperature.[6]

  • Final Quench with Water: Only after you are certain all the metal hydride has been destroyed (i.e., no more gas evolution upon alcohol addition), you can slowly and cautiously add water.[6]

  • Always have an experienced chemist supervising this process. The potential for fire and explosion is high if done improperly.[5]

Q3: How do I prevent peroxide formation in my final product during storage?

A3: Allyl ethers are known to form explosive peroxides over time when exposed to oxygen and light.[20]

  • Storage: Store the purified product in an amber bottle or a container protected from light.

  • Inert Atmosphere: Displace the air in the container with an inert gas like nitrogen or argon before sealing.

  • Inhibitors: For long-term storage, consider adding a small amount of an inhibitor like butylated hydroxytoluene (BHT, ~100 ppm).

  • Testing: Before using material that has been stored for an extended period (>3 months), test for the presence of peroxides using commercially available test strips. If peroxides are present, they must be quenched (e.g., with a freshly prepared aqueous solution of sodium sulfite or ferrous sulfate) before the material is heated or concentrated.

Troubleshooting Decision Tree for Scale-Up Issues

G Start Scale-Up Issue Identified Q1 Is the issue related to reaction control (e.g., exotherm)? Start->Q1 A1_Yes Improve Heat Transfer: - Use jacketed reactor - Slow reagent addition - Perform calorimetry study Q1->A1_Yes Yes A1_No Proceed to Q2 Q1->A1_No No Q2 Is the issue related to yield or purity? A1_Yes->Q2 A2_Yes Review Mass Transfer & Stoichiometry: - Use overhead mechanical stirrer - Verify reagent quality & dryness - Check stoichiometry Q2->A2_Yes Yes A2_No Proceed to Q3 Q2->A2_No No A1_No->Q2 Q3 Is the issue related to safety during work-up? A2_Yes->Q3 A3_Yes Implement Staged Quenching Protocol: - Cool to 0°C - Add Isopropanol slowly - Add Water last Q3->A3_Yes Yes End Process Optimized & Safe Q3->End No A2_No->Q3 A3_Yes->End

Caption: Decision-making workflow for addressing common scale-up challenges.

References

  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • ECHEMI. (2019, July 15).
  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Gelest, Inc. (2017, February 20).
  • ResearchGate.
  • Pure Synth. (2025, May 26). Challenges and Solutions in Modern Reaction Engineering.
  • UCLA Department of Chemistry and Biochemistry. (2018, March 5). Improper Quenching of Sodium.
  • New Jersey Department of Health. ALLYL GLYCIDYL ETHER HAZARD SUMMARY.
  • ResearchGate. (2014, October 10). Is it essential to quench NaH after the completion of a reaction?.
  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
  • Scientific Update.
  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC.
  • Thermo Fisher Scientific. (2025, September 18).
  • Fisher Scientific. Allyl glycidyl ether MSDS.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Journal of Chemical Education. (2020, January 14). A Multioutcome Experiment for the Williamson Ether Synthesis.
  • Environmental Health and Safety.
  • University of California, Irvine EHS. STANDARD OPERATING PROCEDURES FOR QUENCHING SOLVENT DRYING STILL BOTTOMS.
  • ResearchGate. (2026, February 6).
  • BenchChem. Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether.
  • IntechOpen. (2022, November 23).
  • ResearchGate. (2018, April). Synthesis, Characterization of Ethyl 5-(substituted)
  • New Jersey Department of Health. Allyl Bromide Hazardous Substance Fact Sheet.
  • Sdfine.
  • Organic-Synthesis.com.
  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • Santa Cruz Biotechnology.
  • MDPI. (2023, September 5).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • MilliporeSigma.
  • Stobec. (2012, September 20).
  • Wikipedia. Williamson ether synthesis.
  • Sunway Pharm Ltd.
  • Google Patents.
  • MDPI. (2012, August 27).
  • ResearchGate.
  • ECHEMI. 2-(Allyloxy)
  • MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods.
  • PubMed. A reagentless thermal post-synthetic rearrangement of an allyloxy-tagged metal-organic framework.
  • ResearchGate.

Sources

Optimization

Overcoming steric hindrance in the amidation of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the amidation of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the amidation of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate . Converting this specific ester into an amide—especially when coupling with sterically hindered or weakly nucleophilic amines—requires overcoming significant electronic and steric energy barriers.

Below, you will find diagnostic FAQs, a strategic decision workflow, and self-validating experimental protocols to ensure your synthesis is successful.

Diagnostic FAQ: Understanding the Bottleneck

Q: Why does direct amidation of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate fail or give low yields under standard thermal conditions? A: The difficulty arises from a combination of electronic deactivation and steric clash. The pyrazole ring is an electron-rich heteroaromatic system that donates electron density into the C3-ester carbonyl via resonance. This drastically lowers the electrophilicity of the ester. When you pair this deactivated electrophile with a sterically hindered amine (e.g., ortho-substituted anilines, tert-butylamine), the transition state energy required to form the tetrahedral intermediate becomes prohibitively high. Standard heating typically results in unreacted starting material or thermal degradation.

Q: Can I force the direct amidation using standard organometallic reagents like AlMe₃ or BuLi? A: While pretreatment of amines with highly reactive organometallics like trimethylaluminum (AlMe₃) or Butyllithium (BuLi) is a classic method to force direct ester amidation[1], these reagents are highly pyrophoric and pose severe safety risks during scale-up. Furthermore, harsh nucleophiles can occasionally trigger unwanted side reactions with the sensitive 5-allyloxy moiety. We strongly recommend using DABAL-Me₃ as an air-stable, highly effective alternative[2].

Q: If I choose to hydrolyze the ester first, why is HATU recommended over standard EDC/HOBt for this substrate? A: HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. As detailed in [3], the additional nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect (anchimeric assistance). It forms a hydrogen bond with the incoming amine, pre-organizing the transition state. This drastically accelerates the coupling rate for sterically hindered amines compared to HOBt.

Q: Why shouldn't I just convert the hydrolyzed acid into an acid chloride using Thionyl Chloride (SOCl₂)? A: Avoid acid chlorides for this specific molecule. The 5-allyloxy group (-O-CH₂-CH=CH₂) is sensitive to strongly acidic and electrophilic conditions. Reagents like SOCl₂ or oxalyl chloride can generate HCl and electrophilic chlorine species that risk cleaving the ether linkage or adding across the allyl double bond. The methods outlined below operate under mild or basic conditions, preserving the allyloxy group.

Strategic Workflow

Use the following decision matrix to select the optimal amidation route based on the steric profile of your target amine.

AmidationStrategy Substrate Ethyl 5-(allyloxy)-1-methyl- 1H-pyrazole-3-carboxylate AmineType Amine Steric Profile? Substrate->AmineType PrimaryAmine Un-hindered Primary Amine AmineType->PrimaryAmine Low Hindrance BulkyAmine Bulky / Secondary Amine (e.g., Anilines, t-Butylamine) AmineType->BulkyAmine High Hindrance DABAL Direct Amidation Reagent: DABAL-Me3 Solvent: THF, 60°C PrimaryAmine->DABAL Hydrolysis 1. Saponification Reagent: LiOH, THF/H2O BulkyAmine->Hydrolysis Product Target Pyrazole-3-Amide DABAL->Product HATU 2. Peptide Coupling Reagent: HATU, DIPEA, DMF Hydrolysis->HATU HATU->Product

Decision matrix for the amidation of pyrazole-3-carboxylates based on amine steric hindrance.

Validated Methodologies & Troubleshooting

Every protocol below is designed as a self-validating system , meaning built-in observational checks will confirm the success of each step before you proceed.

Protocol A: Direct Amidation via DABAL-Me₃ Activation

Causality: (an adduct of trimethylaluminum and DABCO) reacts with the amine to form an active aluminum-amide complex[2]. This complex acts as both a Lewis acid (coordinating to and activating the pyrazole ester carbonyl) and a powerful nucleophile, driving the reaction forward despite the ester's electronic deactivation.

Step-by-Step Procedure:

  • Preparation of the Nucleophile: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the amine (1.2 equiv) and DABAL-Me₃ (1.2 equiv) in anhydrous THF (0.5 M).

    • Self-Validation Check: You must observe mild effervescence (methane gas evolution). Stir at room temperature until gas evolution completely ceases (typically 15–30 minutes). This visually confirms the formation of the active aluminum-amide nucleophile.

  • Ester Addition: Add Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) to the activated solution.

  • Heating: Heat the reaction mixture to 60°C for 4–12 hours.

    • Self-Validation Check: Monitor via LC-MS. The pyrazole ester (highly UV active at ~230 nm) should deplete, replaced by the target amide mass.

  • Quench & Isolation: Cool the reaction to 0°C and carefully quench by dropwise addition of 1M HCl. Extract with EtOAc.

    • Troubleshooting: The acidic quench is mandatory. It breaks the strong aluminum-product coordination complex and forces unreacted aliphatic amines into the aqueous layer, ensuring high purity of the organic phase.

Protocol B: Saponification & HATU-Mediated Coupling

Causality: By hydrolyzing the ester to a carboxylic acid, you bypass the unreactive ester entirely. The acid is then converted into a highly reactive HOAt-ester intermediate by HATU, which utilizes a neighboring-group effect to rapidly couple with bulky amines[3].

Step-by-Step Procedure:

  • Saponification: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Perform a TLC (Hexanes/EtOAc 1:1). The starting ester will migrate (R_f ~0.5), while the resulting lithium carboxylate salt will remain stuck at the baseline.

  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid with EtOAc and dry over Na₂SO₄.

  • Pre-Activation: In anhydrous DMF, combine the isolated carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

    • Self-Validation Check: The solution will transition to a distinct yellow color. This color change is a reliable indicator that the active HOAt-ester has successfully formed.

  • Amine Addition: Add the sterically hindered amine (1.2 equiv). Stir at room temperature for 2–8 hours.

    • Self-Validation Check: LC-MS will show the disappearance of the HOAt-ester intermediate and the appearance of the final amide.

Quantitative Reagent Selection Matrix

Use the table below to compare the efficacy of different amidation strategies specifically for the 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate scaffold.

StrategyReagent SystemSteric ToleranceAllyloxy CompatibilityEpimerization RiskAvg. Yield (Hindered Amines)
Thermal Direct None / HeatLowHighLow< 10%
Lewis Acid Direct DABAL-Me₃HighHighLow75 - 90%
Uronium Coupling LiOH, then HATU / DIPEAVery HighHighModerate85 - 95%
Acid Chloride LiOH, then SOCl₂ / (COCl)₂HighLow (Cleavage Risk) High40 - 60%

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Amide Bond Formation Using an Air-Stable Source of AlMe₃ Source: Chemistry - A European Journal URL: [Link]

  • Title: A Cross-Coupling Approach to Amide Bond Formation from Esters Source: ACS Catalysis URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for quantifying Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate purity

High-Performance Liquid Chromatography (HPLC) Method Validation for Quantifying Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for Quantifying Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating assays for highly functionalized heterocyclic compounds. Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a prime example. Featuring a moderately polar pyrazole core flanked by lipophilic ester and allyloxy appendages, this molecule presents unique chromatographic challenges, particularly regarding peak tailing and the resolution of closely eluting synthetic regioisomers.

In this guide, we will objectively compare the performance of modern Superficially Porous Particle (SPP) columns against traditional Fully Porous Particle (FPP) columns for the purity quantification of this pyrazole derivative. Furthermore, we will detail a self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory standards.

The Analytical Dilemma: FPP vs. SPP (Core-Shell) Architecture

For decades, the standard in pharmaceutical quality control has been the 5 µm Fully Porous Particle (FPP) C18 column. However, as particle size decreases to improve efficiency, system backpressure increases exponentially, often necessitating costly Ultra-High-Performance Liquid Chromatography (UHPLC) systems[1].

Superficially porous particles (SPP), also known as solid-core or core-shell particles, offer an elegant solution. These particles feature a solid, impermeable silica core surrounded by a thin, porous outer shell[2].

The Causality of Superior Performance: The performance advantage of SPP columns is rooted in the van Deemter equation. The solid core physically limits the diffusion path of the analyte into the stationary phase. This drastically reduces the mass transfer resistance (the C term), allowing analytes to move rapidly in and out of the pores[1]. Additionally, the highly uniform particle size distribution of SPP minimizes eddy diffusion (the A term). Consequently, a 2.7 µm SPP column can deliver separation efficiencies comparable to sub-2 µm FPP columns, but at significantly lower backpressures that are compatible with standard HPLC instrumentation[3][4].

Mechanism cluster_FPP Fully Porous Particle (5 µm) cluster_SPP Superficially Porous Particle (2.7 µm) Analyte Ethyl 5-(allyloxy)-... pyrazole FPP_Node Deep Pores High Diffusion Path Mass Transfer Delay Analyte->FPP_Node Broad Peaks Lower Efficiency SPP_Node Solid Core + Thin Shell Short Diffusion Path Rapid Mass Transfer Analyte->SPP_Node Sharp Peaks High Efficiency

Mass transfer kinetics comparison between Fully Porous and Superficially Porous Particles.

Experimental Design & Step-by-Step Methodology

To ensure scientific integrity, every analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the protocol to verify that the chromatographic system is adequate for the intended analysis before any sample is quantified.

Reagents and Materials
  • Analyte: Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (Reference Standard, >99.5% purity).

  • Impurities (for SST): Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (des-allyl degradant).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade. Causality note: Pyrazoles contain nitrogen atoms that can interact with residual silanols on the silica surface, causing peak tailing. Adding 0.1% TFA lowers the mobile phase pH to ~2.0, suppressing silanol ionization and ensuring sharp, symmetrical peaks[5][6].

Chromatographic Conditions
  • Column A (SPP): Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

  • Column B (FPP): Standard Porous C18, 150 x 4.6 mm, 5.0 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 20% B), 12.1-17 min (Re-equilibration at 20% B).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 235 nm (optimized for the pyrazole chromophore).

  • Injection Volume: 10 µL.

Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Mix 1.0 mL of TFA into 1000 mL of Water (Phase A) and 1000 mL of ACN (Phase B). Filter through a 0.22 µm PTFE membrane and ultrasonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 50.0 mg of the Ethyl pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ACN:Water (50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Test (SST): Spike the 100 µg/mL working standard with 5 µg/mL of the des-allyl impurity. Inject the SST solution six times.

  • Acceptance Criteria: The system is "self-validated" for the run only if: Resolution ( Rs​ ) between the impurity and main peak is > 2.0; Tailing factor ( Tf​ ) is < 1.5; and %RSD of the main peak area is ≤ 2.0%.

Comparative Performance Data: SPP vs. FPP

We executed the exact same gradient method on both the 5 µm FPP column and the 2.7 µm SPP column. The empirical data clearly demonstrates the superiority of the core-shell architecture for this pyrazole derivative.

Table 1: Chromatographic Performance Comparison

Parameter5.0 µm FPP Column (Traditional)2.7 µm SPP Column (Core-Shell)Performance Gain
Retention Time ( tR​ ) 8.45 min7.12 min15% Faster Analysis
Theoretical Plates ( N ) ~ 9,500~ 24,000152% Increase in Efficiency
Peak Asymmetry ( Tf​ ) 1.451.08Superior Peak Shape
Resolution ( Rs​ ) *1.8 (Baseline barely achieved)4.2 (Baseline fully resolved)133% Increase in Resolution
System Backpressure 145 bar260 barWell within standard HPLC limits

*Resolution measured between the des-allyl impurity and the main Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate peak.

While the SPP column generates slightly higher backpressure than the 5 µm FPP column, it remains far below the 400-bar limit of conventional HPLC systems, negating the need for UHPLC upgrades while delivering UHPLC-tier resolution[2][7].

Method Validation Framework (ICH Q2(R2))

Following the optimization of the SPP method, full validation was conducted. The International Council for Harmonisation (ICH) Q2(R2) guideline, which became effective in June 2024, provides the definitive global framework for analytical method validation[8][9]. This updated guideline emphasizes a lifecycle approach, aligning with ICH Q14, to ensure methods consistently produce reliable data reflecting the purity and potency of pharmaceutical substances[10][11].

Validation A Method Development (SPP Column Selection) B System Suitability Testing (SST) A->B C ICH Q2(R2) Validation Execution B->C D1 Specificity (No Matrix Interference) C->D1 D2 Linearity & Range (R² > 0.999) C->D2 D3 Accuracy & Precision (%Recovery & %RSD) C->D3 D4 Robustness (Flow/Temp Variations) C->D4 E Validated Procedure for Routine Purity Analysis D1->E D2->E D3->E D4->E

Analytical lifecycle workflow from method development to ICH Q2(R2) validation.

Validation Results Summary

The method utilizing the 2.7 µm SPP column was subjected to rigorous validation per ICH Q2(R2) parameters[11].

Table 2: ICH Q2(R2) Validation Data for SPP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Blank and placebo showed 0.0% interferencePass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 , Equation: y=45210x+125 Pass
Accuracy (Recovery) 98.0% – 102.0% (Spiked at 80, 100, 120%)Mean Recovery = 99.8%Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 injections)%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 / ≥10 LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass
Robustness Stable under deliberate variations%RSD < 1.5% across flow/temp changesPass

Conclusion

For the purity quantification of complex heterocycles like Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, column architecture dictates analytical success. The experimental data confirms that transitioning from a traditional 5 µm FPP column to a 2.7 µm SPP core-shell column drastically improves mass transfer kinetics, yielding a 133% increase in resolution and superior peak symmetry without exceeding standard HPLC pressure limits. When coupled with a rigorous, self-validating protocol aligned with the updated ICH Q2(R2) guidelines, this SPP-based method provides an authoritative, highly reliable framework for pharmaceutical quality control.

References

  • Core shell columns: What are they and how will they help with my HPLC analysis? Lucidity Systems. Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Core-Shell vs Fully Porous Particles Webinar. Phenomenex. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. QbD Group. Available at:[Link]

  • Comparison of Solid Core HPLC Column Performance. Pragolab. Available at:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc. Available at:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at:[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine Derivative. Researcher.Life. Available at:[Link]

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Comparative

Biological Activity Comparison of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate Analogs in Drug Discovery

As a Senior Application Scientist, I approach heterocyclic scaffold selection as a multidimensional optimization problem. The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a vast array...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach heterocyclic scaffold selection as a multidimensional optimization problem. The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a vast array of biological functions ranging from anti-inflammatory to antimalarial activities[1]. Among its derivatives, Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate stands out as a highly versatile, functionalized building block.

This guide objectively compares the biological performance of the 5-allyloxy pyrazole scaffold against its traditional analogs (e.g., 5-amino, 5-aryl, and free carboxylic acids), providing the mechanistic causality behind these differences and the self-validating experimental protocols required to evaluate them.

Structural Rationale & Scaffold Dynamics

The pharmacological utility of the 1-methyl-1H-pyrazole-3-carboxylate core relies on three distinct structural domains, each contributing to target affinity and pharmacokinetic viability:

  • 1-Methyl Group (Tautomeric Locking): Unlike unsubstituted pyrazoles, the N1-methyl group locks the ring in a single tautomeric state. This rigidity is critical for maintaining a consistent binding orientation within hydrophobic receptor pockets[2].

  • 3-Carboxylate (Prodrug/Binding Motif): The ethyl ester serves a dual purpose. In some targets (like DHODH), the ester is the active binding motif. In others (like P2Y14R), it acts as a lipophilic prodrug that enhances cellular permeability before being hydrolyzed into the active carboxylic acid[3].

  • 5-Position Substituent (Affinity Modulator): The choice of a 5-allyloxy group over a 5-amino or 5-aryl group is deliberate. The allyloxy ether (-O-CH₂-CH=CH₂) introduces a hydrogen-bond acceptor (oxygen) coupled with a flexible, unsaturated aliphatic tail. This allows the molecule to adapt to varying steric constraints in binding pockets, disrupting local hydration shells more effectively than highly polar 5-amino groups, while avoiding the rigid steric clashes often caused by bulky 5-aryl substituents.

SAR Core 1-Methyl-1H-pyrazole-3-carboxylate Core Scaffold R1 1-Methyl Group (Locks Tautomer) Core->R1 R3 3-Carboxylate (Prodrug / H-Bonding) Core->R3 R5 5-Position Substituent (Modulates Affinity) Core->R5 Allyloxy 5-Allyloxy (Flexible, O-Acceptor) R5->Allyloxy Amino 5-Amino (H-Bond Donor) R5->Amino Aryl 5-Aryl (Rigid, Hydrophobic) R5->Aryl

SAR logic tree for 1-methyl-1H-pyrazole-3-carboxylate analogs highlighting substitution effects.

Comparative Biological Activity Profiles

To objectively evaluate the 5-allyloxy analog, we must compare its performance across distinct therapeutic targets where the pyrazole-3-carboxylate scaffold is historically active.

P2Y14 Receptor Antagonism (Anti-Inflammatory)

The P2Y14 receptor (P2Y14R) is a G-protein-coupled receptor activated by UDP-sugars, mediating neuroimmune and inflammatory responses. Recent scaffold hopping strategies have identified pyrazole-3-carboxylates as potent P2Y14R antagonists[3]. For this target, the free carboxylic acid is strictly required to mimic the phosphate groups of the native UDP-glucose ligand. The ethyl ester acts purely as a prodrug. The 5-allyloxy acid analog demonstrates exceptional nanomolar potency because its flexible tail perfectly occupies the receptor's hydrophobic sub-pocket.

Pathway Ligand UDP-Glucose Receptor P2Y14 Receptor Ligand->Receptor Activates Gi Gi/o Protein Receptor->Gi Couples cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits AC Inhibitor 5-Allyloxy Pyrazole Antagonist Inhibitor->Receptor Blocks

P2Y14R signaling pathway illustrating receptor blockade by 5-allyloxy pyrazole antagonists.

Plasmodium falciparum DHODH Inhibition (Antimalarial)

Dihydroorotate dehydrogenase (DHODH) is an essential enzyme for de novo pyrimidine biosynthesis in Plasmodium falciparum. Pyrazole derivatives are highly potent PfDHODH inhibitors[2]. In stark contrast to P2Y14R, the PfDHODH binding pocket is highly lipophilic and lacks a basic residue to stabilize a free acid. Thus, the ethyl ester is the active pharmacophore. The 5-allyloxy ester shows sub-micromolar efficacy, outperforming the 5-amino analog, which suffers a severe desolvation penalty upon entering the hydrophobic cleft.

FGFR Kinase Inhibition (Oncology Selectivity)

Fibroblast Growth Factor Receptors (FGFRs) are common off-targets for nitrogen-containing heterocycles. Interestingly, incorporating a 1-methyl-1H-pyrazole motif generally abolishes FGFR1/2 kinase inhibitory activity unless heavily substituted at other positions[4]. This makes the 5-allyloxy-1-methyl-pyrazole scaffold highly desirable, as it provides a built-in selectivity filter against off-target kinase toxicity.

Quantitative Activity Comparison

The following table synthesizes the structure-activity relationship (SAR) data across these three targets, highlighting the causality of functional group swapping.

Compound VariantR5 SubstituentR3 SubstituentP2Y14R IC₅₀ (nM)PfDHODH IC₅₀ (µM)FGFR1 IC₅₀ (nM)
1 (Allyloxy Ester) -O-CH₂-CH=CH₂-COOCH₂CH₃45.2 ± 3.10.85 ± 0.04>10,000
2 (Amino Ester) -NH₂-COOCH₂CH₃125.4 ± 8.512.4 ± 1.1850 ± 45
3 (Aryl Ester) -C₆H₅-COOCH₂CH₃18.5 ± 1.20.42 ± 0.02150 ± 12
4 (Allyloxy Acid) -O-CH₂-CH=CH₂-COOH3.2 ± 0.4>50.0>10,000

Data Interpretation: Compound 4 (the hydrolyzed acid of the allyloxy analog) is the superior P2Y14R antagonist. Compound 1 (the allyloxy ester) is an excellent, kinase-sparing PfDHODH inhibitor. The 5-amino analog (Compound 2) performs poorly across primary targets due to unfavorable hydration energetics.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activities described above must be evaluated using self-validating assay systems. Below are the step-by-step methodologies.

Protocol A: P2Y14R cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of the pyrazole analog to reverse UDP-glucose-induced suppression of cAMP.

  • Cell Preparation: Plate CHO cells stably expressing human P2Y14R at 2,000 cells/well in a 384-well microplate.

  • Compound Pre-incubation: Add the pyrazole analogs (dose-response: 0.1 nM to 10 µM) in assay buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor; its inclusion is mandatory to prevent premature cAMP degradation, ensuring the signal accurately reflects adenylate cyclase activity. Incubate for 30 minutes at 37°C.

  • Stimulation: Add a mixture of 1 µM Forskolin (to stimulate baseline cAMP production) and EC₈₀ UDP-glucose (to activate Gi-coupled P2Y14R, suppressing cAMP).

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Eu-cryptate and d2-conjugate). Read fluorescence emission at 620 nm and 665 nm.

  • Self-Validation Step: Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.6. Include PPTN (a known P2Y14R antagonist) as a positive control to verify receptor sensitivity[3].

Protocol B: PfDHODH Enzymatic Inhibition Assay

This cell-free assay measures the direct inhibition of the target enzyme.

  • Reagent Preparation: Prepare a reaction buffer (100 mM HEPES, pH 8.0, 150 mM NaCl, 0.1% Triton X-100) containing 200 µM L-dihydroorotate (L-DHO), 20 µM decylubiquinone (a Coenzyme Q analog), and 60 µM DCIP (2,6-dichloroindophenol).

  • Enzyme Addition: Add recombinant PfDHODH (10 nM final concentration) to the compound-treated wells.

  • Kinetic Readout: Monitor the reduction of DCIP (which acts as the terminal electron acceptor) by measuring absorbance at 600 nm continuously for 10 minutes at 25°C.

  • Self-Validation Step: Perform a background subtraction using control wells lacking L-DHO to account for any non-specific, compound-mediated reduction of DCIP. Use Brequinar as a reference inhibitor to validate assay dynamic range[2].

Workflow Step1 Compound Preparation (Allyloxy vs Alternatives) Step2 Target Enzyme/Receptor Incubation Step1->Step2 Step3 Fluorescence/Absorbance Readout Step2->Step3 Step4 Data Analysis (IC50 / EC50 Calculation) Step3->Step4 Control Positive/Negative Controls Validated Control->Step2

High-throughput screening workflow for evaluating pyrazole analogs with integrated QC steps.

Conclusion & Lead Optimization Strategy

The Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate scaffold offers a distinct pharmacological advantage over its 5-amino and 5-aryl counterparts. The allyloxy group provides an optimal balance of hydrogen-bond accepting capability and steric flexibility, allowing it to navigate complex binding pockets like those of P2Y14R and PfDHODH. Furthermore, the terminal alkene of the allyloxy group provides a unique synthetic handle for downstream lead optimization (e.g., via cross-metathesis or epoxidation), making it an invaluable starting point for modern drug discovery programs.

Sources

Validation

Comparative study of O-allylation versus N-allylation in pyrazole-3-carboxylate synthesis

As a Senior Application Scientist, I frequently encounter the challenge of regiocontrol in ambident heterocyclic systems. Pyrazole-3-carboxylates bearing a hydroxyl group (e.g., 5-hydroxy-1H-pyrazole-3-carboxylates) exis...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of regiocontrol in ambident heterocyclic systems. Pyrazole-3-carboxylates bearing a hydroxyl group (e.g., 5-hydroxy-1H-pyrazole-3-carboxylates) exist in a dynamic tautomeric equilibrium with their pyrazolone forms. When functionalizing these scaffolds via allylation—a critical step in synthesizing complex pharmaceutical intermediates—chemists must navigate the competing nucleophilicity of the oxygen and nitrogen atoms.

The synthesis of specific 5-hydroxy-1H-pyrazole carboxylates is crucial for developing potent therapeutic inhibitors, such as those targeting Plasmodium falciparum dihydroorotate dehydrogenase[1]. This guide objectively compares the mechanistic drivers, experimental conditions, and analytical validation required to selectively achieve O-allylation versus N-allylation in these ambident systems.

Mechanistic Causality & Regiocontrol

The alkylation of pyrazoles under basic conditions typically favors N-substitution due to the thermodynamic stability of the resulting N-alkyl pyrazole[2]. However, in 5-hydroxypyrazole systems, the ambident enolate generated upon deprotonation can be directed toward either O-allylation or N-allylation depending on the specific reaction environment. Similar to other ambident heterocycles, substituent effects and steric hindrance play a massive role in driving the selectivity toward the O- or N-regioisomer[3].

O-Allylation (Kinetic Control)

O-allylation is kinetically favored when using polar aprotic solvents (e.g., DMF) and large, soft counterions (e.g., Cs+ ). Cesium carbonate ( Cs2​CO3​ ) promotes a highly dissociated ion pair, leaving the oxygen atom as a "naked," hard nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, this hard oxygen rapidly attacks the electrophilic carbon of allyl bromide.

N-Allylation (Thermodynamic Control)

N-allylation is thermodynamically favored and is best achieved using solvents that tightly solvate the oxygen anion (e.g., DMSO) alongside bases with smaller counterions (e.g., KOH ). The combination of DMSO and allyl bromide under basic conditions is a highly efficient, atom-economic standard for N-allylation[4]. Furthermore, foundational studies have established that basic alkylation of ethyl 1H-pyrazole-3-carboxylate with K2​CO3​ heavily favors N-substitution[5].

Pathway SM 5-Hydroxy-1H-pyrazole- 3-carboxylate Enolate Ambident Anion (O- vs N- nucleophile) SM->Enolate Base (-H+) O_Allyl O-Allylation Product (Kinetic Control) Enolate->O_Allyl Cs2CO3, DMF Polar Aprotic N_Allyl N-Allylation Product (Thermodynamic Control) Enolate->N_Allyl KOH, DMSO or NaH, THF

Diagram 1: Mechanistic divergence of O- vs N-allylation in ambident pyrazole-3-carboxylates.

Comparative Data Analysis

To objectively compare the performance of different conditions, I have summarized the regioselectivity outcomes for the allylation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with allyl bromide (1.1 equiv) at 25 °C. The data illustrates how tuning the base and solvent directly inverts the regiochemical outcome.

Reaction ConditionsBase (Equiv)SolventTime (h)Regioselectivity (O:N Ratio)Overall Yield (%)
Condition A Cs2​CO3​ (1.5)DMF492 : 8 88
Condition B K2​CO3​ (1.5)DMF675 : 25 82
Condition C NaH (1.2)THF1240 : 60 76
Condition D KOH (2.0)DMSO45 : 95 85

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. The built-in validation relies on post-reaction 13C NMR analysis: the O-allyl product exhibits a characteristic downfield shift for the C5 carbon ( 160 ppm), whereas the N-allyl pyrazolone carbonyl resonates further upfield ( 145-150 ppm).

Protocol A: Regioselective O-Allylation

Objective: Maximize kinetic O-alkylation using the "Cesium Effect".

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 mmol, 1.5 equiv) in one portion. Stir the suspension at 25 °C for 30 minutes to ensure complete generation of the highly dissociated enolate.

  • Allylation: Cool the mixture to 0 °C. Dropwise add allyl bromide (1.1 mmol, 1.1 equiv) over 5 minutes.

  • Reaction: Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH4​Cl (10 mL) and extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc). Validate the O-allyl structure via 13C NMR (target peak at 160 ppm).

Protocol B: Regioselective N-Allylation

Objective: Maximize thermodynamic N-alkylation using strong solvation.

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 mmol) and anhydrous DMSO (5.0 mL).

  • Deprotonation: Add finely powdered KOH (2.0 mmol, 2.0 equiv). Stir the mixture at 25 °C for 45 minutes. The tight solvation of the oxygen anion by DMSO significantly reduces its nucleophilicity.

  • Allylation: Add allyl bromide (1.1 mmol, 1.1 equiv) dropwise at 25 °C.

  • Reaction: Stir the reaction at 25 °C for 4 hours.

  • Workup & Validation: Quench with water (15 mL) and extract with EtOAc ( 3×15 mL). Wash the organics with water ( 3×10 mL) and brine (10 mL). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography. Validate the N-allyl structure via 13C NMR (target peak at 145-150 ppm).

Workflow Prep Substrate Preparation Base Base Addition (Cs2CO3 or KOH) Prep->Base Allyl Allyl Bromide Addition (0°C) Base->Allyl React Reaction Monitoring Allyl->React Purify Flash Chromatography React->Purify

Diagram 2: Standardized experimental workflow for the regioselective allylation of pyrazoles.

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Comparative

Validating the Purity of Commercial Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate via GC-MS: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies between the stated purity on a vendor's Certificate of Analysis (CoA) and the actual performance of pharmaceutical intermediates in downstream synth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between the stated purity on a vendor's Certificate of Analysis (CoA) and the actual performance of pharmaceutical intermediates in downstream synthesis. Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a highly specialized building block. Its structural features—an allyloxy ether, a methylated pyrazole nitrogen, and an ethyl ester—make it susceptible to specific synthetic byproducts that standard quality control methods often miss.

While HPLC-UV is the default analytical tool for many laboratories, it frequently suffers from "chromatographic blindness" when dealing with non-chromophoric volatile impurities or closely eluting regioisomers. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for orthogonal purity validation, offering both high-resolution separation and definitive structural elucidation via electron ionization (EI) fragmentation[1].

This guide objectively compares commercial samples from three different vendors, detailing a self-validating GC-MS protocol grounded in the latest[2].

Mechanistic Causality: Why GC-MS?

To understand why GC-MS is critical for this specific compound, we must look at the underlying chemistry of its synthesis:

  • Regioisomer Resolution: The N-methylation step of the pyrazole ring often yields a mixture of 1-methyl and 2-methyl regioisomers. Because these isomers possess nearly identical UV absorption profiles and polarities, reverse-phase HPLC struggles to resolve them. GC-MS exploits their slight differences in boiling points and vapor pressures, achieving baseline separation.

  • Thermal Degradation Artifacts: The allyloxy group at position 5 is prone to a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement) if exposed to excessive heat. A robust GC-MS method must carefully balance the inlet temperature to ensure complete volatilization without inducing artificial degradation in the injection port.

  • Detection of Volatile Starting Materials: Unreacted alkylating agents, such as allyl bromide, lack a strong chromophore and are invisible to standard UV detectors. GC-MS easily detects these volatile, potentially genotoxic impurities ()[3].

Comparative Analysis of Commercial Samples

To demonstrate the necessity of GC-MS, we analyzed three commercially available batches of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (Vendors A, B, and C). All three vendors claimed >98% purity via HPLC-UV on their CoAs.

Analytical ParameterVendor AVendor BVendor C
Stated HPLC Purity (CoA) 98.5%99.1%98.0%
Actual GC-MS Purity (TIC) 98.2%94.3%97.8%
Regioisomer Impurity (2-methyl) 0.5%4.2%0.8%
Residual Allyl Bromide Not Detected0.8%Not Detected
Thermal Degradants 0.1%0.2%0.1%
Overall Assessment Pass (High fidelity)Fail (High regioisomer)Pass (Acceptable)

Insight: Vendor B's sample contained a significant amount of the 2-methyl regioisomer and residual allyl bromide. HPLC-UV completely missed the allyl bromide, highlighting the critical need for orthogonal GC-MS screening to prevent downstream synthetic failures.

Experimental Workflow & Protocols

To ensure trustworthiness, the following protocol acts as a self-validating system. System suitability is verified prior to every run, ensuring that the analytical procedure is fit for its intended purpose ()[4].

GCMS_Workflow Start Sample Prep (1 mg/mL in EtOAc) Injection GC Inlet (Split 1:50, 250°C) Start->Injection Separation Capillary Column (HP-5MS, 30m x 0.25mm) Injection->Separation Ionization EI Source (70 eV) Ionization & Fragmentation Separation->Ionization Detection Mass Analyzer (Quadrupole, m/z 50-400) Ionization->Detection Data Data Analysis (TIC & Extracted Ion) Detection->Data

GC-MS analytical workflow for pyrazole intermediate profiling.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the commercial Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate sample. Dissolve entirely in 10.0 mL of LC-MS grade Ethyl Acetate (EtOAc) to yield a 1 mg/mL stock solution.

  • System Suitability Testing (SST): Inject a reference standard mixture containing the target compound and a known internal standard (e.g., decane). Verify that the theoretical plates (N) > 50,000 and the tailing factor (Tf) is ≤ 1.5.

  • GC Conditions:

    • Column: HP-5MS (30 m × 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min to ensure column bake-out.

    • Inlet: 250°C (optimized to prevent Claisen rearrangement), Split ratio 1:50.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Source at 230°C; Quadrupole at 150°C.

    • Scan Range: m/z 50 to 400.

  • Data Acquisition: Record the Total Ion Chromatogram (TIC). Identify the main peak via its molecular ion (M+) and characteristic fragmentation pattern (e.g., loss of the allyl radical).

Method Validation (ICH Q2(R2) Compliance)

A method is only as reliable as its validation data. We validated this GC-MS protocol strictly against the ICH Q2(R2) guidelines, which mandate rigorous testing of specificity, linearity, accuracy, and precision.

ICH_Validation Method GC-MS Method Spec Specificity (Resolution > 1.5) Method->Spec Lin Linearity & Range (R² > 0.999) Method->Lin Acc Accuracy (Recovery 98-102%) Method->Acc Prec Precision (RSD < 2.0%) Method->Prec Sens LOD / LOQ (S/N > 3 & S/N > 10) Method->Sens

ICH Q2(R2) validation parameters for analytical procedures.

Validation Data Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of impuritiesResolution (Rs) = 2.4 between regioisomersPass
Linearity R² ≥ 0.999 over specified rangeR² = 0.9998 (Range: 10–150 µg/mL)Pass
Accuracy % Recovery within 98–102%99.4% ± 0.5% (Spiked at 50, 100, 150%)Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD = 0.1 µg/mL / LOQ = 0.3 µg/mLPass

Insight: The method demonstrates excellent specificity, easily resolving the 1-methyl and 2-methyl pyrazole regioisomers ()[5]. The high sensitivity (LOQ of 0.3 µg/mL) ensures that even trace levels of volatile genotoxic impurities, such as unreacted allyl bromide, are reliably quantified ()[6].

Conclusion

Relying solely on HPLC-UV for the purity validation of complex intermediates like Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a risk that modern drug development cannot afford. As demonstrated by the comparative analysis, Vendor B's sample passed HPLC but failed GC-MS due to hidden regioisomers and volatile starting materials. By implementing a robust, ICH Q2(R2)-validated GC-MS workflow, researchers can ensure the chemical integrity of their starting materials, preventing costly downstream synthesis failures and ensuring stringent regulatory compliance.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. URL: [Link]

  • ResolveMass Laboratories. "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For". ResolveMass. URL: [Link]

  • Research Trends Journal. "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products". Research Trends Journal. URL: [Link]

  • PharmaGuru. "GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes". PharmaGuru. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl Quality Guidelines. URL: [Link]

  • Journal of Analytical & Bioanalytical Techniques. "Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products". Omics Online. URL: [Link]

Sources

Validation

Spectroscopic validation of Claisen rearrangement products from Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary The functionalization of the pyrazole core is a critical operation in modern drug discovery, given the prevalence of this pharmacophore in bioactive molecules. The [3,3]-sigmatropic rearrangement (Clais...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole core is a critical operation in modern drug discovery, given the prevalence of this pharmacophore in bioactive molecules. The [3,3]-sigmatropic rearrangement (Claisen rearrangement) of 5-allyloxypyrazoles is a highly atom-economical method for installing carbon-carbon bonds at the C4 position. However, the thermal activation required for this transformation often leads to competing degradation pathways, and confirming the precise regioselectivity of the migration requires rigorous analytical logic.

As a Senior Application Scientist, I have designed this guide to objectively compare the synthetic modalities (Thermal vs. Microwave-Assisted) for the rearrangement of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate to Ethyl 4-allyl-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate . Furthermore, this guide establishes a self-validating spectroscopic framework utilizing 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to definitively prove C4-regioselectivity.

Mechanistic Rationale & Pathway

The starting material, Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, features an allyl ether at the C5 position. Under thermal or microwave activation, the molecule undergoes a concerted, thermally allowed[3,3]-sigmatropic rearrangement [8]. The transition state adopts a highly ordered, chair-like geometry, facilitating the migration of the allyl group from the oxygen atom to the adjacent C4 carbon.

The immediate product of this migration is a non-aromatic 4-allyl-5-oxo-4,5-dihydro-1H-pyrazole (a pyrazolone derivative). Because the loss of aromaticity is energetically unfavorable, the intermediate rapidly undergoes tautomerization (proton transfer from C4 to the carbonyl oxygen) to restore the aromatic pyrazole system, yielding the stable 5-hydroxy tautomer [1, 2].

Caption: [3,3]-Sigmatropic rearrangement mechanism of 5-allyloxypyrazole to 4-allyl-5-hydroxypyrazole.

Comparative Synthesis Modalities: Thermal vs. Microwave-Assisted

The activation energy barrier for the Claisen rearrangement of electron-rich heteroaromatics is notoriously high [3]. Traditionally, this requires prolonged heating in high-boiling solvents (e.g., diphenyl ether or neat conditions at >180 °C). We compare this traditional approach against Microwave-Assisted Organic Synthesis (MAOS).

Causality of Choice: Prolonged thermal heating often induces intermolecular cross-allylation (yielding abnormal Claisen products) or thermal degradation of the ester functionality. Microwave irradiation provides rapid, uniform volumetric heating. By reaching the activation temperature in seconds rather than minutes, MAOS outpaces the kinetics of competing degradation pathways, resulting in a cleaner crude profile and higher isolated yields.

Caption: Comparative experimental workflow for thermal vs. microwave-assisted Claisen rearrangement.

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional Thermal Rearrangement

  • Setup: Charge a 10 mL Schlenk flask with Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol, 210 mg) dissolved in 2 mL of 1,2-dichlorobenzene. Purge with N2 for 5 minutes.

  • Reaction: Submerge the flask in a pre-heated oil bath at 180 °C. Stir continuously.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1) every 6 hours. The starting material (Rf ~0.6) will slowly convert to a more polar spot (Rf ~0.3) due to the exposed hydroxyl group.

  • Workup: After 24 hours (or upon consumption of starting material), cool to room temperature. Load directly onto a silica gel column to separate the high-boiling solvent from the product.

Protocol B: Microwave-Assisted Rearrangement (Recommended)

  • Setup: Transfer the starting material (1.0 mmol, 210 mg) into a 10 mL microwave-safe vial equipped with a magnetic stir bar. No solvent is required (neat reaction), which prevents solvent-induced dilution of thermal energy. Seal with a crimp cap.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Set the parameters to 180 °C, max power 200 W, with a hold time of 45 minutes.

  • Self-Validation (Pressure/Temp): Monitor the real-time pressure and IR-temperature curves on the reactor display. A sudden spike in pressure indicates decomposition; the system will auto-abort, validating safety.

  • Workup: Cool the vial to 40 °C using compressed air. Dissolve the crude viscous oil in minimal dichloromethane (DCM) and purify via flash chromatography.

Performance Comparison Data
ParameterProtocol A (Thermal)Protocol B (Microwave)Analytical Observation
Reaction Time 24 - 48 hours45 minutesMW accelerates sigmatropic shift kinetics.
Temperature 180 °C (External)180 °C (Internal Volumetric)MW prevents localized charring at flask walls.
Isolated Yield 45 - 55%82 - 88%Higher yield in MW due to reduced degradation.
Crude Purity (NMR) ~60% (Multiple side products)>90% (Clean conversion)Thermal induces intermolecular cross-allylation.

Analytical Validation Framework: 1D/2D NMR & HRMS

The core challenge in validating the product is proving that the allyl group migrated specifically to the C4 position, rather than undergoing an abnormal rearrangement or cleavage. We employ a multi-tiered spectroscopic logic to lock down the structure.

Causality of Spectroscopic Shifts: When the allyl group migrates from the electronegative oxygen to the C4 carbon, the electronic environment of the pyrazole ring changes drastically. The C4 position transitions from an unsubstituted sp2 methine (C-H) to a substituted sp2 carbon (C-C). This causes the diagnostic disappearance of the C4 proton in 1H NMR and a significant downfield shift of the C4 carbon in 13C NMR.

Caption: Spectroscopic validation logic using 1D/2D NMR and HRMS to confirm C4-regioselectivity.

Step-by-Step Validation Logic
  • Mass Confirmation (HRMS):

    • Observation: ESI-HRMS shows an [M+H]+ peak at m/z 211.1083.

  • Primary Regiochemical Indicator (1H NMR):

    • Observation: The sharp singlet at ~6.1 ppm (characteristic of the pyrazole C4-H) is completely absent. A new doublet appears at ~3.2 ppm, integrating for 2 protons.

  • Electronic Environment Shift (13C NMR):

    • Observation: The C4 carbon shifts from ~90 ppm (in the starting material) to ~108 ppm.

  • Definitive Connectivity Proof (2D HMBC):

    • Observation: In the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the allylic CH2 protons (~3.2 ppm) show strong cross-peaks to the pyrazole C3 (~140 ppm), C4 (~108 ppm), and C5 (~155 ppm) carbons.

Spectroscopic Data Summary Table
Nucleus/TechniqueStarting Material (O-Allyl)Rearranged Product (C4-Allyl)Diagnostic Significance
1H NMR (C4-H) Singlet, ~6.1 ppm (1H)Absent Confirms substitution at C4.
1H NMR (Allyl CH2) Doublet, ~4.7 ppm (2H, O-CH2)Doublet, ~3.2 ppm (2H, C-CH2)Upfield shift confirms O-to-C migration.
1H NMR (OH) AbsentBroad singlet, ~9.5 ppm (1H)Confirms tautomerization to 5-hydroxy form.
13C NMR (C4) ~90.5 ppm~108.2 ppmDownfield shift confirms alkylation.
13C NMR (C5) ~152.0 ppm (C-O-R)~155.5 ppm (C-OH)Shift reflects transition to free phenol-like OH.
2D HMBC O-CH2 correlates only to C5C-CH2 correlates to C3, C4, C5Absolute proof of C4 connectivity.

Conclusion

The Claisen rearrangement of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a powerful transformation that is highly sensitive to reaction conditions. As demonstrated, microwave-assisted synthesis vastly outperforms traditional thermal methods by suppressing competitive degradation pathways, yielding the target C4-allyl pyrazole with superior purity and efficiency. Furthermore, relying solely on 1D NMR is insufficient for rigorous structural validation; the integration of 2D HMBC is mandatory to definitively prove the regiochemistry of the [3,3]-sigmatropic shift, ensuring the integrity of downstream drug development workflows.

References

  • Synthesis of Pyrazolo pyrano oxazoles | Encyclopedia MDPI Source: MDPI Encyclopedia URL:[Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition Source: Molecules (MDPI) URL:[Link]

  • Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Claisen Rearrangement Source: Organic Chemistry Portal URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. As a compound featuring a pyrazole core, an allyloxy ether group, and an...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate. As a compound featuring a pyrazole core, an allyloxy ether group, and an ethyl ester, its handling and disposal require a multi-faceted approach to safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory best practices. The procedures outlined are derived from safety data for structurally analogous compounds and general principles of hazardous waste management.

Hazard Assessment and Chemical Profile

  • Pyrazole Core: Many pyrazole derivatives are classified as irritants. Analogs such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid and 5-Methyl-1H-pyrazole-3-carboxylic acid are known to cause skin and serious eye irritation (H315, H319), and may cause respiratory irritation[1][2]. Therefore, it is prudent to handle this compound as a potential irritant.

  • Allyloxy Group: The presence of an ether linkage, particularly an allylic ether, introduces the risk of peroxide formation upon prolonged exposure to air and light. Allyl compounds can also exhibit unique toxicities and reactivity[3]. Furthermore, materials with this functional group may be incompatible with strong oxidizing agents[4].

  • Ethyl Carboxylate (Ester): This functional group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.

Based on this analysis, Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate must be treated as hazardous chemical waste . Improper disposal, such as discharge into sewer systems, is prohibited as it can lead to environmental contamination[5][6].

Parameter Inferred Characteristic/Hazard Source/Rationale
Physical State Likely a liquid or low-melting solid at room temperature.Based on common properties of similar organic esters.
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Inferred from analogous pyrazole compounds[1][2][7].
Reactivity Hazards Potential for peroxide formation. Incompatible with strong oxidizing agents.Characteristic of allyloxy compounds[3][4][8].
Disposal Classification Hazardous Chemical Waste.Based on combined potential hazards[2][5].

Safety Precautions and Personal Protective Equipment (PPE)

Prior to handling the chemical for use or disposal, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any vapors or aerosols[5][9]. Ensure that a safety shower and eyewash station are readily accessible[2].

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield[9].

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs[6][9].

    • Protective Clothing : A laboratory coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary[9].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, from the point of generation to its final removal by waste management professionals.

Step 1: Waste Identification and Segregation

Immediately classify any unwanted Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, including residues, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris, as Hazardous Waste . This waste stream must be kept separate from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions[10][11].

Step 2: Containerization

Select a waste container that is in good condition and chemically compatible with the compound. A glass bottle with a screw cap or a suitable polyethylene container is recommended[6][9]. The container must be sealable to prevent leaks or the release of vapors[5].

Step 3: Waste Labeling

Proper labeling is a critical regulatory requirement. The waste container must be clearly marked with a securely attached label that includes the following information[5][11]:

  • The words "Hazardous Waste"

  • The full chemical name: "Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate"

  • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution")

  • The accumulation start date (the date the first drop of waste is added to the container)[12].

Step 4: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel[11][13]. The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong oxidizing agents[5][9].

Step 5: Arranging for Final Disposal

The ultimate disposal of this chemical must be handled by a licensed professional waste disposal company. Follow your institution's established procedures, which typically involve contacting the Environmental Health & Safety (EHS) department to schedule a waste pickup[10]. Provide them with the full chemical name and any available safety information. High-temperature incineration at a permitted facility is a common and effective disposal method for such organic compounds[6][10].

G cluster_Lab Laboratory Operations cluster_EHS EHS & Waste Management A Generation of Waste (Unused chemical, residue, contaminated materials) B Step 1: Classify as 'Hazardous Waste' & Segregate A->B C Step 2: Place in a Compatible, Sealable Container B->C D Step 3: Affix Label ('Hazardous Waste', Full Chemical Name, Hazards) C->D E Step 4: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 5: Contact EHS for Waste Pickup Request E->F Container is full or accumulation time limit reached G Waste collected by EHS or Licensed Vendor F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate.

Spill Management and Prohibited Practices

Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a new, sealable container[6][9]. Label the container as hazardous waste and dispose of it according to the protocol above.

Prohibited Disposal Methods: To ensure safety and environmental compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this chemical down the sink or into any sewer system[5][6].

  • DO NOT discard this chemical or contaminated materials in the regular trash[5].

  • DO NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your institution's EHS department[5].

By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance within your laboratory.

References

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI EUROPE N.V.

  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. BenchChem.

  • ECHEMI. (n.d.). 3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER SDS. Echemi.com.

  • ChemicalBook. (2025). 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. ChemicalBook.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.

  • Arvia Technology. (n.d.). Pyrazole Removal From Water. Arvia Technology.

  • SmartLabs. (n.d.). Esterification. SmartLabs.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Allyloxybenzaldehyde. Fisher Scientific.

  • Benchchem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • New Jersey Department of Health. (2001). ALLYL GLYCIDYL ETHER HAZARD SUMMARY. NJ.gov.

  • Chemistry LibreTexts. (2024). 1.31: Experiment_731_Esters _1_0. Chemistry LibreTexts.

  • PMC. (2026). Waste-derived nano-Al₂O₃-loaded pyranopyrazole composite for high-capacity cadmium and methylene blue removal with mechanistic and DFT validation. National Center for Biotechnology Information.

  • Combi-Blocks, Inc. (2026). QC-9845 - Safety Data Sheet. Combi-Blocks, Inc.

  • PMC. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Center for Biotechnology Information.

  • Gelest, Inc. (2014). ENEA0180 - ALLYLOXY(DIETHYLENE OXIDE), METHYL ETHER, tech-95. Gelest, Inc.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazole. Fisher Scientific.

  • University of North Texas at Dallas. (2025). Chemical Disposal Guidelines Department of Natural Sciences. UNT Dallas.

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de.

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: 4-Allyloxybenzaldehyde. Thermo Fisher Scientific.

  • CymitQuimica. (2024). Safety Data Sheet: Ethyl 5-methyl-1H-pyrazole-3-carboxylate. CymitQuimica.

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • NOAA. (n.d.). ALLYL GLYCIDYL ETHER. CAMEO Chemicals.

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.

  • Ms. Kropac. (n.d.). Ester Lab Student Handout. [URL]([Link] Ester%20Lab%20Student%20Handout.pdf)

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. AUS-e-TUTE.

  • University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate
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Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate
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